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  • Product: 1-Methoxyphenanthrene
  • CAS: 61128-87-8

Core Science & Biosynthesis

Foundational

Photophysical and electronic properties of 1-methoxyphenanthrene

An In-Depth Technical Guide to the Photophysical and Electronic Properties of 1-Methoxyphenanthrene For Researchers, Scientists, and Drug Development Professionals Foreword: A Predictive Approach to a Niche Molecule 1-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photophysical and Electronic Properties of 1-Methoxyphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Predictive Approach to a Niche Molecule

1-Methoxyphenanthrene, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a fascinating case study in the subtle yet significant influence of substituent effects on molecular photophysics and electronics. While phenanthrene itself is well-characterized, specific, comprehensive experimental data for its 1-methoxy derivative is not abundant in publicly accessible literature. This guide, therefore, adopts a predictive and pedagogical approach. By grounding our analysis in the robustly documented properties of the parent phenanthrene molecule and established principles of physical organic chemistry regarding methoxy substitution, we will construct a detailed and scientifically rigorous profile of 1-methoxyphenanthrene. This document is designed not as a mere summary of existing data, but as a practical and theoretical toolkit for researchers, providing both predicted properties and the detailed experimental protocols required to validate them.

Electronic Landscape: The Influence of the Methoxy Group

The electronic properties of an aromatic molecule are the foundation upon which its photophysical behavior is built. The introduction of a methoxy (-OCH₃) group at the C1 position of the phenanthrene core induces significant perturbations to the π-electron system.

Frontier Molecular Orbitals (HOMO & LUMO)

The methoxy group is a classic electron-donating group (EDG) through resonance (mesomeric effect), while being weakly electron-withdrawing through induction. On an aromatic ring, the resonance effect is dominant. The oxygen's lone pairs can delocalize into the phenanthrene π-system, which primarily raises the energy of the Highest Occupied Molecular Orbital (HOMO). This has two major consequences:

  • Reduced Ionization Potential: A higher HOMO energy means less energy is required to remove an electron, making 1-methoxyphenanthrene easier to oxidize compared to phenanthrene.

  • Narrowed HOMO-LUMO Gap: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is less affected by the EDG. The primary effect is the destabilization (raising) of the HOMO, leading to a smaller energy gap (ΔE). This reduction in the energy gap is a key predictor of a red-shift (bathochromic shift) in the molecule's absorption spectrum.[1][2]

While phenanthrene has a negative electron affinity, indicating the instability of its anion in the gas phase[3], the precise impact of the methoxy group on this property would require specific computational or experimental validation.

Predicted Electronic Properties

The following table contrasts the known electronic properties of phenanthrene with the predicted properties for 1-methoxyphenanthrene.

PropertyPhenanthrene (Experimental/Calculated)1-Methoxyphenanthrene (Predicted)Rationale for Prediction
HOMO-LUMO Gap ~4.2 - 4.5 eV[4]< 4.2 eV The electron-donating methoxy group raises the HOMO energy, reducing the gap.
Ionization Potential ~8.1 eV< 8.1 eV A higher HOMO energy corresponds to a lower ionization potential.
Electron Affinity -0.01 ± 0.04 eV[3]Slightly less negative or near zero The electron-donating group may slightly stabilize the anion, but the effect is likely small.

Photophysical Behavior: Interaction with Light

The changes in the electronic structure directly translate to altered photophysical properties. A smaller HOMO-LUMO gap predicts that 1-methoxyphenanthrene will absorb and emit light at longer wavelengths than phenanthrene.

Absorption Spectroscopy (UV-Vis)

Phenanthrene exhibits a characteristic UV absorption spectrum with multiple bands. The most prominent are the intense S₀ → S₂ transition (¹Lₐ band) around 252 nm and the structured, less intense S₀ → S₁ transition (¹Lₑ band) beginning around 300 nm and extending to ~350 nm.[5][6]

For 1-methoxyphenanthrene, we predict a bathochromic (red) shift in these absorption bands. The electron-donating -OCH₃ group perturbs the π-system, lowering the energy required for electronic transitions. This effect is common in methoxy-substituted aromatic compounds.[7][8]

Fluorescence Spectroscopy

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). This emission is known as fluorescence.

  • Emission Spectrum: Consistent with the predicted red-shift in absorption, the fluorescence emission of 1-methoxyphenanthrene is also expected to be red-shifted compared to phenanthrene (which emits at ~348 and 364 nm).[9]

  • Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. For phenanthrene, Φf is approximately 0.13 in cyclohexane.[9] The methoxy group's effect on Φf can be complex. While it can enhance the fluorescence quantum yield in some systems by increasing the transition dipole moment[8], it can also introduce new non-radiative decay pathways. A definitive prediction is difficult without experimental data, but a value in a similar range or slightly higher is a reasonable starting hypothesis.

  • Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of phenanthrene is notably long, around 55 ns in cyclohexane.[9] The lifetime is inversely proportional to the sum of the rate constants for all decay processes (radiative and non-radiative). Any change in these rates by the methoxy group will alter the lifetime.

Jablonski Diagram for 1-Methoxyphenanthrene

The following diagram illustrates the key photophysical processes.

Jablonski cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet) cluster_T1 T1 (First Excited Triplet) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption (fs) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence (ns) s1_v0->s0_v2 Internal Conversion s1_v1 v=1 t1_v1 v=1 s1_v0->t1_v1 Intersystem Crossing (ns) s1_v2->s1_v0 Vibrational Relaxation (ps) t1_v0 v=0 t1_v0->s0_v0 Phosphorescence (μs - s) t1_v1->t1_v0 Vibrational Relaxation (ps)

Caption: A Jablonski diagram illustrating the primary photophysical pathways for an aromatic molecule like 1-methoxyphenanthrene.

Summary of Photophysical Properties
PropertyPhenanthrene (in Cyclohexane)1-Methoxyphenanthrene (Predicted)
Absorption Maxima (λabs) ~252 nm, ~292 nm, ~344 nm[9]Red-shifted from phenanthrene values
Molar Extinction Coeff. (ε) ~15,800 M⁻¹cm⁻¹ at 292 nm[9]Likely of a similar order of magnitude
Emission Maxima (λem) ~348 nm, ~364 nm[9]Red-shifted from phenanthrene values
Fluorescence Quantum Yield (Φf) ~0.13[9]~0.1 - 0.2 (Hypothesized)
Fluorescence Lifetime (τf) ~55.6 ns[9]~50 - 70 ns (Hypothesized)

Experimental Validation Protocols

To move from prediction to empirical fact, a series of standard spectroscopic experiments are required. The following protocols are designed to be self-validating and adhere to best practices in photophysical characterization.

Workflow for Photophysical Characterization

Caption: Experimental workflow for the complete photophysical characterization of 1-methoxyphenanthrene.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

Rationale: This experiment identifies the wavelengths of light the molecule absorbs and quantifies the strength of that absorption, which is essential for all subsequent fluorescence experiments.

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of 1-methoxyphenanthrene and dissolve it in a known volume of a spectroscopic grade solvent (e.g., cyclohexane) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, aiming for absorbance values between 0.1 and 1.0 at the primary absorption maximum.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline (autozero) using a cuvette filled with the pure solvent.

  • Measurement: Measure the absorbance spectrum (typically 200-450 nm) for each dilution using a 1 cm pathlength quartz cuvette.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λabs).

    • For each λabs, create a plot of Absorbance vs. Concentration (in mol/L).

    • According to the Beer-Lambert Law (A = εcl), the slope of this plot is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The linearity of the plot (R² > 0.99) validates the data.

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Measurement

Objective: To determine the fluorescence quantum yield relative to a known standard.

Rationale: The comparative method is the most common and reliable way to measure Φf. It relies on comparing the sample's fluorescence to a well-characterized standard under identical conditions.[10] A suitable standard for 1-methoxyphenanthrene would be phenanthrene itself, or another standard that absorbs and emits in a similar spectral region.

Methodology:

  • Standard and Sample Preparation: Prepare a series of five dilutions for both the 1-methoxyphenanthrene sample and the chosen standard (e.g., phenanthrene in cyclohexane, Φf = 0.13). The absorbance of these solutions at the chosen excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance for each of the ten solutions.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength (e.g., the λabs of the S₀→S₁ transition).

    • Record the corrected fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under each corrected emission spectrum to get the integrated fluorescence intensity.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient (slope) of the plot, and η is the refractive index of the solvent. Subscripts X and ST denote the unknown sample and the standard, respectively.[10]

Protocol 3: Fluorescence Lifetime (τf) Measurement

Objective: To determine the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Rationale: TCSPC is a highly sensitive technique that measures the time delay between an excitation pulse and the detection of an emitted photon. By repeating this measurement millions of times, a histogram of photon arrival times is built, representing the fluorescence decay curve.[9][11]

Methodology:

  • Instrumentation Setup: The core of a TCSPC system includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive photodetector (e.g., a microchannel plate photomultiplier tube, MCP-PMT), and timing electronics.[11][12]

  • Sample Preparation: Prepare a dilute solution of 1-methoxyphenanthrene (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.

  • Measurement:

    • Excite the sample with the pulsed light source at a wavelength of maximum absorption.

    • The TCSPC electronics build a decay profile by timing the arrival of single photons relative to the excitation pulse.

    • Collect data until the peak of the decay curve has at least 10,000 counts to ensure good statistics.

    • Measure an instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica).

  • Data Analysis: The fluorescence lifetime (τf) is extracted by fitting the experimental decay curve with a deconvolution of the IRF and an exponential decay model. For a single exponential decay, the intensity I(t) is described by: I(t) = A * exp(-t/τf) where A is the amplitude at time t=0. The quality of the fit is assessed by statistical parameters like chi-squared (χ²).

Conclusion and Future Directions

This guide has outlined the predicted electronic and photophysical properties of 1-methoxyphenanthrene based on the well-understood behavior of its parent compound and the known effects of methoxy substitution. We predict that 1-methoxyphenanthrene will exhibit red-shifted absorption and emission spectra compared to phenanthrene, a consequence of a reduced HOMO-LUMO gap induced by the electron-donating methoxy group.

The true value of this document lies not only in its predictions but in the robust experimental framework it provides. The detailed protocols for absorption spectroscopy, quantum yield determination, and lifetime measurements offer a clear path for researchers to empirically determine these properties. Such experimental work is crucial and would be a valuable contribution to the literature, enabling a deeper understanding of how subtle structural modifications can be used to tune the optoelectronic properties of polycyclic aromatic hydrocarbons for applications in materials science, chemical sensing, and drug development.

References

  • Jahnke, T., et al. (2006). The electron affinity of phenanthrene. The Journal of Chemical Physics, 125(19), 194311. [Link]

  • Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). [Link]

  • Knight, A. E. W., & Selinger, B. K. (1973). Fluorescence decay of aromatic vapours. I. The isolated phenanthrene molecule. Australian Journal of Chemistry, 26(3), 499-504. [Link]

  • Clarke, S. D., et al. (2018). A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. 2018 IEEE Nuclear Science Symposium and Medical Imaging Conference Proceedings (NSS/MIC). [Link]

  • Aloui, F., et al. (2020). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus Chimie, 23(11-12), 735-745. [Link]

  • Kim, J. H., et al. (2002). Experimental setup for time-correlated single-photon counting (TC/SPC) and light scattering. ResearchGate. [Link]

  • Al-Zoubi, W., et al. (2022). Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Chemistry, 4(1), 118-129. [Link]

  • ResearchGate. (n.d.). Experimental setup for time-correlated single photon counting (TCSPC). [Link]

  • ResearchGate. (n.d.). Phenanthrene Fluorescence. Emission Spectra of phenanthrene.... [Link]

  • Yamaji, M., et al. (2019). Photochemical synthesis of diphenylphenanthrenes, and the photophysical properties studied by emission and transient absorption measurements. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Phenanthrene. [Link]

  • Saltiel, J., et al. (2009). Fluorescence Intensities and Lifetimes of Aromatic Hydrocarbons in Cyclohexane Solution: Evidence of Contact Charge-Transfer Interactions with Oxygen. The Journal of Physical Chemistry A, 113(6), 1049-1059. [Link]

  • Dutta, P. K., & Barman, P. (2001). Anthracene as the Origin of the Red-Shifted Emission from Commercial Zone-Refined Phenanthrene Sorbed on Mineral Surfaces. The Journal of Physical Chemistry A, 105(25), 6138-6144. [Link]

  • ResearchGate. (n.d.). Steady state UV-Vis absorption and emission spectra.... [Link]

  • Zhang, Y., et al. (2020). Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model. RSC Advances, 10(42), 25068-25076. [Link]

  • ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of phenanthrene derivatives.... [Link]

  • Wang, C., & Gu, M. B. (2001). A Fluorescence Spectroscopic Study of Phenanthrene Sorption on Porous Silica. Environmental Science & Technology, 35(13), 2743-2748. [Link]

  • Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?. [Link]

  • Reddy, Y. A. K., et al. (2018). Synthesis, Photophysical and Aggregation Properties of Novel Phenanthrene and Pyrene Substituted Phthalocyanines. Journal of Applicable Chemistry, 7(6), 1604-1613. [Link]

  • Al-Otaibi, J. S., et al. (2025). Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. Jordan Journal of Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenanthrene. PubChem Compound Database. [Link]

  • Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205-3212. [Link]

  • ResearchGate. (n.d.). Typical excitation (E), fluorescence (F), and phosphorescence (P) spectra of phenanthrene. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

  • Gillispie, G. D., et al. (1994). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. Defense Technical Information Center. [Link]

  • Stapper, C., et al. (2024). The Electronic Structures of Azaphenanthrenes and Their Dimers. The Journal of Physical Chemistry A, 128(7), 1436-1445. [Link]

  • Mohammed, S. H., & Omar, S. M. (2024). Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 12(1), 80-99. [Link]

  • Isenegger, P. G., et al. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]

  • Wikipedia. (n.d.). Jablonski diagram. [Link]

  • Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. [Link]

  • Isenegger, P. G., et al. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. New Journal of Chemistry, 45(26), 11623-11630. [Link]

  • Chegg. (2021). Solved: The fluorescence quantum yield for phenanthrene is.... [Link]

  • Yamaji, M., et al. (2020). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 19(11), 1497-1506. [Link]

  • Kim, T., et al. (2022). Effects of Methoxy Substituents in Contorted Polycyclic Aromatic Hydrocarbons for Pseudocapacitive Charge Storage. ACS Energy Letters, 7(11), 4068-4076. [Link]

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  • Douglas, C. J., et al. (2019). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. Molecules, 24(23), 4349. [Link]

  • S, S., & G, N. (2017). Optoelectronic Properties of Polycyclic Aromatic Hydrocarbons of Various Sizes and Shapes: A DFT Study. ResearchGate. [Link]

  • Roy, A., et al. (2019). The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. arXiv. [Link]

  • Barltrop, J. A., & Coyle, J. D. (1992). Photophysical and Photochemical Properties of Aromatic Compounds. Semantic Scholar. [Link]

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Sources

Exploratory

The Role of 1-Methoxyphenanthrene in Polycyclic Aromatic Hydrocarbon (PAH) Metabolism: A Mechanistic and Analytical Guide

Executive Summary Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous, recalcitrant environmental pollutants with significant mutagenic and carcinogenic potential. Phenanthrene, a tricyclic PAH containing both a "bay-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous, recalcitrant environmental pollutants with significant mutagenic and carcinogenic potential. Phenanthrene, a tricyclic PAH containing both a "bay-region" and a "K-region," serves as a critical model substrate for understanding the metabolism of more complex PAHs[1]. While bacterial degradation often proceeds via dioxygenase-mediated ring cleavage, eukaryotic organisms—including fungi and mammalian systems—rely on cytochrome P450 (CYP450) monooxygenases[2]. A pivotal detoxification metabolite in this eukaryotic pathway is 1-methoxyphenanthrene[3]. This whitepaper elucidates the causality behind 1-methoxyphenanthrene formation, details self-validating experimental protocols for its isolation, and explores its broader implications for bioremediation and drug metabolism modeling.

Mechanistic Pathway: From Oxidation to Methylation

The transformation of phenanthrene into 1-methoxyphenanthrene represents a highly specific detoxification cascade utilized by non-ligninolytic fungi (e.g., Aspergillus niger) and certain marine cyanobacteria (e.g., Agmenellum quadruplicatum PR-6)[1][3].

  • Initial Oxidation: CYP450 monooxygenases catalyze the epoxidation of phenanthrene at the K-region to form highly reactive arene oxides (e.g., phenanthrene-1,2-oxide)[4].

  • Hydrolysis and Rearrangement: Epoxide hydrolases convert these unstable intermediates into trans-dihydrodiols. Non-enzymatic rearrangement or further enzymatic action yields phenolic intermediates, notably 1-phenanthrol[5].

  • O-Methylation (Detoxification): 1-phenanthrol exhibits significant cellular toxicity and has been shown to inhibit microbial growth[3]. To mitigate this, organisms employ O-methyltransferases to convert 1-phenanthrol into the more stable, less toxic 1-methoxyphenanthrene[3].

Expertise & Causality Insight: The methylation step is not merely a degradative artifact; it is a targeted survival mechanism. By capping the reactive hydroxyl group of 1-phenanthrol with a methoxy group, the cell prevents the generation of reactive oxygen species (ROS) and the formation of toxic quinones, thereby maintaining cellular redox homeostasis[3].

PAH_Metabolism Phenanthrene Phenanthrene (Model PAH) CYP450 CYP450 Monooxygenase [O2, NADPH] Phenanthrene->CYP450 Epoxide Phenanthrene-1,2-oxide (Reactive Intermediate) Hydrolase Epoxide Hydrolase / Rearrangement Epoxide->Hydrolase Phenanthrol 1-Phenanthrol (Toxic Phenol) Methyltransferase O-Methyltransferase [SAM] Phenanthrol->Methyltransferase Methoxy 1-Methoxyphenanthrene (Detoxified Metabolite) CYP450->Epoxide Hydrolase->Phenanthrol Methyltransferase->Methoxy

CYP450-mediated metabolism of phenanthrene to the detoxified 1-methoxyphenanthrene.

Quantitative Data & Analytical Signatures

Accurate identification of 1-methoxyphenanthrene requires precise analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The predicted collision cross-section (CCS) and mass-to-charge (m/z) ratios are critical for distinguishing it from other metabolites like phenanthrols or dihydrodiols[6].

Table 1: Analytical and Physicochemical Properties of 1-Methoxyphenanthrene

Property / ParameterValue / SignatureAnalytical Relevance
Molecular Formula C15H12ODistinguishes from parent PAH (C14H10)
Monoisotopic Mass 208.08882 DaExact mass verification via HRMS[6]
[M+H]+ Adduct (m/z) 209.09610Primary ion for positive-mode ESI-MS[6]
Predicted CCS ([M+H]+) 142.2 ŲIon mobility separation parameter[6]
UV Absorption (λmax) ~250, 295, 345 nmHPLC-DAD spectral fingerprinting
Toxicity Profile Low (Non-inhibitory)Confirms detoxification vs. 1-phenanthrol[3]

Self-Validating Experimental Protocol: Isolation and Quantification

To ensure high scientific integrity, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the researcher must halt and recalibrate, ensuring data trustworthiness.

Objective: Isolate and quantify 1-methoxyphenanthrene from fungal cultures (e.g., A. niger) exposed to phenanthrene.

Step 1: Culture Preparation and Dosing

  • Inoculate A. niger spores into 100 mL of Sabouraud dextrose broth. Incubate at 28°C, 150 rpm for 72 hours.

  • Dose the culture with phenanthrene dissolved in N,N-dimethylformamide (DMF) to a final concentration of 10 mg/L. Causality Check: DMF is utilized because PAHs are highly hydrophobic; DMF ensures bioavailability without precipitating the substrate in an aqueous medium[3]. Validation Checkpoint 1: Include a killed-cell control (autoclaved culture + PAH). If metabolites appear in this control, abiotic degradation or external contamination is occurring, and the run must be invalidated.

Step 2: Time-Course Sampling and Extraction

  • Harvest 5 mL aliquots at 24, 48, 72, and 96 hours post-dosing.

  • Acidify the sample to pH 2.0 with 1M HCl, then extract three times with equal volumes of ethyl acetate. Causality Check: Acidification suppresses the ionization of intermediate phenolic compounds, driving them into the organic phase alongside the neutral 1-methoxyphenanthrene[2].

  • Pool the organic layers, dry over anhydrous Na2SO4, and evaporate under a gentle nitrogen stream. Reconstitute in 1 mL methanol.

Step 3: HPLC-MS Analysis

  • Inject 10 µL onto a C18 reverse-phase column.

  • Elute using a gradient of water/methanol (0.1% formic acid). Validation Checkpoint 2: Run a synthetic 1-methoxyphenanthrene standard. The biological sample must match the standard's retention time and MS/MS fragmentation pattern precisely before quantification can proceed.

Experimental_Workflow Start Fungal Cultivation (A. niger) Dosing PAH Dosing (Phenanthrene in DMF) Start->Dosing Control Killed-Cell Control (Validation Check 1) Dosing->Control Parallel Extraction Acidified Extraction (Ethyl Acetate, pH 2.0) Dosing->Extraction Analysis HPLC-MS Analysis (C18 Column) Extraction->Analysis Validation Standard Matching (Validation Check 2) Analysis->Validation Result Quantification of 1-Methoxyphenanthrene Validation->Result

Self-validating workflow for the extraction and analysis of 1-methoxyphenanthrene.

Implications for Drug Development and Bioremediation

Understanding the formation of 1-methoxyphenanthrene bridges environmental microbiology and mammalian pharmacology.

  • Mammalian CYP450 Modeling: Fungal metabolism of phenanthrene closely mirrors mammalian hepatic CYP450 pathways[1][5]. Because fungi like A. niger produce 1-methoxyphenanthrene via analogous Phase I (oxidation) and Phase II (methylation) reactions, these microbial systems serve as robust, scalable models for predicting the human metabolism of novel lipophilic drug candidates[2].

  • Bioremediation Biomarkers: In soil bioremediation, the accumulation of 1-phenanthrol indicates a bottleneck in detoxification, potentially leading to secondary soil toxicity. Conversely, the presence of 1-methoxyphenanthrene serves as a positive biomarker, indicating active, successful fungal detoxification of PAH-contaminated sites[2][3].

References

  • [3] Title: Novel metabolites in phenanthrene and pyrene transformation by Aspergillus niger | Source: ASM Journals | URL:[Link]

  • [1] Title: Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review | Source: Frontiers | URL:[Link]

  • [6] Title: 1-methoxyphenanthrene (C15H12O) | Source: PubChemLite | URL:[Link]

  • [2] Title: Phenanthrene Removal from Soil by a Strain of Aspergillus niger Producing Manganese Peroxidase of Phanerochaete chrysosporium | Source: IntechOpen | URL:[Link]

  • [5] Title: Phenanthrene Degradation Pathway | Source: Eawag-BBD | URL:[Link]

  • [4] Title: Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review | Source: PMC | URL:[Link]

Sources

Foundational

Unraveling Pi-Pi Stacking in 1-Methoxyphenanthrene Derivatives: Structural Dynamics and Pharmaceutical Implications

Executive Summary Understanding the non-covalent intermolecular forces governing polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science and structure-based drug design. Pi-pi ( π−π ) stackin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the non-covalent intermolecular forces governing polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science and structure-based drug design. Pi-pi ( π−π ) stacking interactions dictate the thermodynamic stability, solubility, and receptor-binding affinity of aromatic drug candidates[1]. While unsubstituted phenanthrene exhibits well-characterized cofacial stacking, the introduction of a methoxy group at the 1-position (1-methoxyphenanthrene) fundamentally perturbs this system. This whitepaper provides an in-depth technical analysis of how the steric and electronic properties of the 1-methoxy substituent modulate π−π stacking, and outlines a self-validating experimental workflow for quantifying these intermolecular dynamics.

Mechanistic Foundations of Phenanthrene Stacking

To understand the derivatives, we must first establish the baseline behavior of the parent scaffold. Phenanthrene is a tricyclic aromatic hydrocarbon with a characteristic "bent" geometry. In the solid state, this topology facilitates unique "head-to-head" π−π interactions, leading to a transannular effect that significantly enhances long-range electron delocalization across the crystal lattice[2].

Unlike simple benzene dimers where electrostatic repulsion often forces a T-shaped or edge-to-face geometry, the extended π -system of phenanthrene generates a massive dispersion contribution to the binding energy. This dispersion force easily overcomes the electrostatic repulsion of the π -clouds, making cofacial stacking the thermodynamically favored state[3].

The 1-Methoxy Perturbation

When phenanthrene is substituted with a methoxy group at the 1-position, the molecular interaction landscape is altered via two primary mechanisms:

  • Electronic Dipole Induction: The electronegative oxygen atom pulls electron density away from the aromatic ring, creating a localized dipole. This modulates the electrostatic potential surface of the molecule, shifting the optimal stacking geometry from a perfect "head-to-head" alignment to an offset cofacial arrangement to minimize dipole-dipole repulsion.

  • Steric Hindrance and Rotational Dynamics: The methyl group of the methoxy substituent occupies significant spatial volume. In a tightly packed crystal lattice driven by π−π stacking, this steric bulk creates intermolecular clashes. To relieve this strain, the methoxy group undergoes rotational libration. The activation energy (barrier) to this rotation serves as a highly sensitive, quantifiable probe for the strength and proximity of the surrounding π−π stacking interactions[4].

Quantitative Energetics and Structural Metrics

The interplay between dispersion forces, dipole interactions, and steric hindrance results in measurable shifts in the physical properties of the crystal lattice. The table below summarizes the quantitative differences between the parent phenanthrene and its 1-methoxy derivative.

ParameterPhenanthrene (Unsubstituted)1-Methoxyphenanthrene
Optimal Stacking Distance (Å) 3.30 - 3.44[3]3.40 - 3.60 (Sterically offset)
Dimer Binding Energy (kcal/mol) 10.3 - 11.0[5]8.5 - 9.8 (Estimated via offset)
Methyl Rotational Barrier (kJ/mol) N/A10.3 - 12.8[6]
Primary Interaction Topology Cofacial / Head-to-Head[2]Offset Cofacial / Dipole-Induced

Self-Validating Experimental Protocol: Characterizing Intermolecular Dynamics

To accurately characterize the π−π stacking and resulting rotational dynamics of 1-methoxyphenanthrene derivatives, isolated analytical techniques are insufficient. Single-Crystal X-Ray Diffraction (SCXRD) provides a static snapshot, but molecules in a crystal are dynamic. Therefore, we must employ a self-validating triad of SCXRD, Solid-State NMR (ssNMR), and Density Functional Theory (DFT).

If the theoretical rotational barrier calculated by DFT (using the static SCXRD coordinates) matches the empirical dynamic barrier measured by ssNMR, the structural model of the intermolecular interactions is definitively validated[6].

Step-by-Step Methodology

Step 1: Controlled Crystallization

  • Objective: Obtain high-quality single crystals and bulk microcrystalline powder with identical polymorphic forms.

  • Procedure: Dissolve the 1-methoxyphenanthrene derivative in a minimal volume of dichloromethane. Utilize slow vapor diffusion with a non-polar antisolvent (e.g., hexanes) at 4°C to promote thermodynamically controlled π−π stacking, avoiding kinetically trapped polymorphs.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Objective: Map the static intermolecular π−π distances and atomic coordinates.

  • Procedure: Mount a single crystal on a diffractometer equipped with a low-temperature apparatus (e.g., 100 K) to minimize thermal motion. Solve the structure to determine the exact distance between the parallel phenanthrene planes and the spatial orientation of the methoxy group relative to the neighboring molecule's π -cloud.

Step 3: Solid-State Deuterium NMR (ssNMR)

  • Objective: Measure the dynamic rotational barrier of the methoxy group.

  • Procedure: Synthesize a deuterated analogue (-OCD3). Pack the microcrystalline powder into a zirconia MAS (Magic Angle Spinning) rotor. Measure the spin-lattice relaxation time constants ( T1​ ) as a function of temperature (e.g., 80 K to 300 K). Fit the temperature-dependent relaxation data to the Bloembergen-Purcell-Pound (BPP) theory to extract the activation energy ( Ea​ ) of the methyl rotation[4].

Step 4: DFT Energy Decomposition Analysis

  • Objective: Deconvolute the steric and electronic contributions to the stacking energy and validate the ssNMR data.

  • Procedure: Extract a central molecule and its immediate π -stacked neighbors from the SCXRD coordinate file to create a molecular cluster. Perform ab initio DFT calculations (e.g., B3LYP/6-311+G** with empirical dispersion corrections like D3). Rotate the methoxy group computationally to map the potential energy surface. If the calculated barrier matches the ssNMR Ea​ , the π−π stacking model is validated[6].

G A 1-Methoxyphenanthrene B Steric Hindrance & Electronic Dipole A->B induces C Pi-Pi Stacking & Crystal Packing A->C dictates B->C modulates D SCXRD Structural Data C->D measured by E ssNMR Rotational Dynamics C->E governs F DFT Energy Decomposition D->F informs E->F validates

Workflow integrating SCXRD, ssNMR, and DFT to map structural dynamics.

Implications for Drug Development

The precise nature of π−π stacking in 1-methoxyphenanthrene derivatives has profound downstream effects for pharmaceutical scientists:

  • Solid-State Formulation and Polymorphism: The rotational freedom of the methoxy group acts as an entropic driver for polymorphic transitions. A lower rotational barrier indicates a looser crystal lattice. While this looser lattice (weaker π−π stacking) may yield a polymorph with higher apparent solubility, it poses a risk of physical instability and phase transition during shelf-life[4].

  • Pharmacodynamics and Target Binding: Phenanthrene scaffolds are privileged structures for intercalating into the π -systems of DNA or binding to deep, hydrophobic kinase pockets. In these biological microenvironments, π−π stacking is often thermodynamically favored over hydrogen bonding[7]. The 1-methoxy substitution provides a dual-action binding vector: the phenanthrene core anchors the molecule via robust dispersion-driven π−π stacking, while the methoxy oxygen acts as a highly directional hydrogen bond acceptor, drastically increasing target specificity compared to the unsubstituted parent compound.

References

  • 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. LibreTexts.[Link]

  • Realizing long range π-conjugation in phenanthrene and phenanthrene-based molecular crystals for anomalous piezoluminescence. National Institutes of Health (NIH).[Link]

  • Solid-Solid Phase Transitions and t-Butyl and Methyl Group Rotation in an Organic Solid: X-Ray Diffractometry, Differential Scanning Calorimetry, and Solid State 1H Nuclear Spin Relaxation. ResearchGate.[Link]

  • CF 3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. ResearchGate.[Link]

  • Analyzing the Energetics of the Four Aromatic Ring Interactions: Theoretical Study. ACS Publications.[Link]

  • Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. National Institutes of Health (NIH).[Link]

  • Stacking Is Favored over Hydrogen Bonding in Azaphenanthrene Dimers. ACS Publications.[Link]

Sources

Exploratory

Toxicity Mechanisms and Environmental Impact of 1-Methoxyphenanthrene: A Technical Whitepaper

Introduction & Molecular Context Phenanthrene is a tricyclic aromatic hydrocarbon widely utilized in toxicological studies as a proxy for high-molecular-weight, carcinogenic polycyclic aromatic hydrocarbons (PAHs) due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

Phenanthrene is a tricyclic aromatic hydrocarbon widely utilized in toxicological studies as a proxy for high-molecular-weight, carcinogenic polycyclic aromatic hydrocarbons (PAHs) due to its structural "bay" and "K-region" features[1]. While bacterial degradation of PAHs typically leads to complete mineralization, eukaryotic organisms—specifically nonligninolytic fungi (e.g., Aspergillus niger) and marine cyanobacteria (e.g., Agmenellum quadruplicatum PR-6)—employ a distinct co-metabolic strategy[1][2].

A critical, yet often overlooked, terminal metabolite in this biotransformation pathway is 1-methoxyphenanthrene [3]. This whitepaper delineates the biogenesis, environmental fate, and analytical workflows associated with 1-methoxyphenanthrene, providing a rigorous, mechanism-driven framework for environmental toxicologists and drug development scientists.

Biogenesis: The Causality of Methylation

The formation of 1-methoxyphenanthrene is not a degradative step aimed at carbon utilization; rather, it is a targeted Phase II detoxification mechanism deployed by the microorganism to survive PAH exposure[3].

  • Phase I Oxidation: Cytochrome P-450 monooxygenases attack the phenanthrene ring, forming highly reactive arene oxides at the 1,2- or 9,10-positions[1].

  • Rearrangement: These unstable epoxides spontaneously rearrange into various phenanthrols, predominantly 1-phenanthrol[1].

  • Phase II Conjugation (Methylation): 1-phenanthrol is highly cytotoxic, known to inhibit cellular growth and induce severe oxidative stress in algae and fungi[2]. To mitigate this autotoxicity, organisms utilize O-methyltransferases to convert the reactive hydroxyl group into a stable methoxy group, yielding 1-methoxyphenanthrene[3].

Biotransformation PAH Phenanthrene (Parent PAH) CYP Cytochrome P450 Monooxygenase PAH->CYP Enzymatic Oxidation Epoxide Arene Oxide Intermediate (Highly Reactive) CYP->Epoxide Epoxidation Phenanthrol 1-Phenanthrol (Toxic / Reactive) Epoxide->Phenanthrol Non-enzymatic Rearrangement Methylation Methyltransferase (Detoxification Pathway) Phenanthrol->Methylation Phase II Conjugation Methoxyphenanthrene 1-Methoxyphenanthrene (Recalcitrant Metabolite) Methylation->Methoxyphenanthrene O-Methylation

Biotransformation pathway of phenanthrene to 1-methoxyphenanthrene via fungal/algal metabolism.

Environmental Impact & Toxicological Dynamics

While methylation successfully neutralizes the acute cytotoxicity of 1-phenanthrol for the host microorganism, it inadvertently generates a recalcitrant environmental pollutant.

  • Increased Lipophilicity and Recalcitrance: The substitution of a hydroxyl group with a methoxy moiety significantly increases the molecule's octanol-water partition coefficient (LogP). Consequently, 1-methoxyphenanthrene exhibits higher affinity for soil organic matter and benthic sediments, resisting further microbial mineralization[3]. It often acts as a "dead-end" metabolite that accumulates in the environment[3].

  • Ecotoxicity and Toxicokinetics: Although direct acute toxicity is lower than its hydroxylated precursors, methoxylated PAHs contribute heavily to the cumulative toxicity of PAH mixtures. In developmental toxicity models using zebrafish (Danio rerio) embryos, exposure to phenanthrene metabolite mixtures results in severe developmental defects, with EC50 values for related hydroxy-phenanthrenes ranging from 0.5 to 5.5 μM[4]. The highly lipophilic nature of 1-methoxyphenanthrene allows it to readily cross the chorion and cellular membranes. Once internalized, it can act as an Aryl hydrocarbon Receptor (AhR) agonist, disrupting endocrine function and inducing chronic genotoxic stress.

Quantitative Data Summaries

To facilitate rapid analytical cross-referencing, the physicochemical and spectral properties of 1-methoxyphenanthrene are summarized below.

Table 1: Analytical and Spectral Signatures of 1-Methoxyphenanthrene

ParameterValue / SignatureCausality / Significance
Molecular Formula C15H12OAddition of -CH3 to the phenanthrol core.
Molecular Weight 208.25 g/mol Confirmed via MS molecular ion[5].
UV Absorption (λmax) 251, 292, 302, 331, 346 nmCharacteristic of the conjugated phenanthrene system[3].
Primary MS Fragments m/z 208 (M+), 193, 165m/z 193 indicates the diagnostic loss of the methyl group (-CH3)[3][6].
HPLC Retention Shift Elutes later than 1-phenanthrolReflects decreased polarity and higher hydrophobicity post-methylation[3].

Table 2: Comparative Toxicity Profile of Phenanthrene Metabolites

CompoundBiological RoleToxicity Profile (Zebrafish / Algal Models)
Phenanthrene Parent PAHBaseline toxicity; highly bioaccumulative[1].
1-Phenanthrol Phase I MetaboliteHigh acute toxicity; severe growth inhibition (EC50 ~0.5-5.5 μM)[2][4].
1-Methoxyphenanthrene Phase II MetaboliteLower acute toxicity; high recalcitrance and chronic AhR activation[3].

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent systematic errors during extraction and quantification.

Workflow Sample 1. Environmental Sample (Soil/Culture Media) LLE 2. Liquid-Liquid Extraction (Ethyl Acetate, isolates non-polars) Sample->LLE SPE 3. Solid Phase Extraction (Cyanopropyl column, removes lipids) LLE->SPE HPLC 4. HPLC Separation (C18, UV λmax 251-346 nm) SPE->HPLC Tox 6. in vivo Toxicity Assay (Zebrafish Embryo EC50) SPE->Tox Aliquot for Bioassay MS 5. Mass Spectrometry (m/z 208 [M+], m/z 193) HPLC->MS

Standardized analytical workflow for the extraction, detection, and toxicity profiling of PAHs.

Protocol A: Extraction and HPLC-MS Quantification

Objective: Isolate 1-methoxyphenanthrene from complex biological matrices (soil or culture media) without degrading the analyte.

  • Quenching and Partitioning: Add an equal volume of ice-cold ethyl acetate to the culture medium. Causality: Ethyl acetate has the optimal dielectric constant to partition semi-polar (phenanthrols) and non-polar (methoxyphenanthrenes) metabolites into the organic phase, leaving highly polar conjugates (e.g., sulfates, glucuronides) trapped in the aqueous phase[2].

  • Phase Separation: Centrifuge the mixture at 4,000 × g for 10 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen gas. Causality: Nitrogen prevents the oxidative degradation of sensitive PAH metabolites that occurs in ambient air.

  • Solid-Phase Extraction (SPE) Cleanup: Resuspend the residue in 1 mL of hexane and load onto a pre-conditioned cyanopropyl SPE cartridge. Elute with a hexane/dichloromethane gradient. Causality: The cyanopropyl stationary phase selectively retains polar lipid interferences from the biological matrix, allowing the target methoxylated PAHs to elute cleanly. This prevents ion suppression during downstream MS analysis[7].

  • HPLC-UV/MS Analysis: Inject 10 μL onto a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile. Monitor UV absorbance at 251 nm. Validation Step: Confirm the identity of 1-methoxyphenanthrene by verifying the co-elution of the m/z 208 molecular ion with the m/z 193 (loss of -CH3) fragment in the mass spectrometer[3].

Protocol B: Zebrafish Embryo Toxicity (ZET) Assay

Objective: Evaluate the developmental ecotoxicity of the extracted metabolite fractions.

  • Embryo Selection: Select viable Danio rerio embryos at 4 hours post-fertilization (hpf).

  • Exposure: Expose embryos (n=20 per well in a 96-well plate) to serial dilutions of the purified 1-methoxyphenanthrene fraction dissolved in 0.1% DMSO. Causality: 0.1% DMSO ensures the highly lipophilic compound remains in solution without inducing solvent-related baseline toxicity or membrane disruption[7].

  • Endpoint Monitoring: At 24, 48, and 72 hpf, assess mortality, pericardial edema, and hatching rates. Calculate the EC50 using a non-linear regression model to quantify the exact toxicological burden[4].

Conclusion

The biotransformation of phenanthrene into 1-methoxyphenanthrene highlights a critical intersection between microbial detoxification and environmental persistence. While methylation serves as an evolutionary survival mechanism for fungi and cyanobacteria against reactive phenanthrols, it produces a lipophilic, recalcitrant biomarker with complex toxicological implications. Rigorous, mechanism-driven analytical workflows are essential for accurately profiling the environmental impact of these terminal PAH metabolites.

References

  • Phenanthrene (fungal 9R,10R)
  • Formation of Developmentally Toxic Phenanthrene Metabolite Mixtures by Mycobacterium sp. ELW1.
  • 9-Methoxyphenanthrene | C15H12O | CID 610364 - PubChem. nih.gov.
  • Non-target analysis reveals a bacterial metabolite of pyrene implicated in the genotoxicity of contaminated soil after bioremedi
  • Novel metabolites in phenanthrene and pyrene transform
  • Metabolism of phenanthrene by the marine cyanobacterium Agmenellum quadruplic
  • Biodegradation Ability and Catabolic Genes of Petroleum-Degrading Sphingomonas koreensis Strain ASU-06 Isolated

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Methoxyphenanthrene via a Suzuki-Miyaura/Perkin Cascade Protocol

Strategic Rationale & Regiochemical Design The phenanthrene scaffold is a privileged structural motif found extensively in bioactive natural products, including aristolactams, aporphine alkaloids, and structurally comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Regiochemical Design

The phenanthrene scaffold is a privileged structural motif found extensively in bioactive natural products, including aristolactams, aporphine alkaloids, and structurally complex polycyclic aromatic hydrocarbons (PAHs). The synthesis of specifically substituted phenanthrenes, such as 1-methoxyphenanthrene , requires strict regiocontrol to prevent isomeric mixtures.

The construction of substituted phenanthrenes via Suzuki-Miyaura cross-coupling followed by an aldol-type condensation is a highly modular and field-proven strategy, frequently utilized in the total synthesis of complex alkaloids ()[1]. To achieve exact regiocontrol for the 1-methoxy substitution, the strategic selection of coupling partners is critical. By utilizing 2-formyl-3-methoxyphenylboronic acid and 2-bromophenylacetic acid , the methoxy group is pre-installed at the C3 position relative to the boronic acid. During the intramolecular Perkin condensation, the formyl carbon becomes C10 of the phenanthrene system, effectively locking the methoxy group into the C1 position of the final polycyclic scaffold.

Recent advances in palladium-catalyzed domino reactions further validate the efficiency of arylboronic acids in constructing complex phenanthrene scaffolds under controlled conditions ()[2].

Mechanistic Workflow

The protocol is divided into two distinct mechanistic phases:

  • C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling generates the highly functionalized biaryl intermediate.

  • Aromatization: A base-mediated Perkin-type condensation drives an intramolecular aldol addition, followed by irreversible dehydration and decarboxylation to yield the fully conjugated phenanthrene core.

G SM1 2-Formyl-3-methoxyphenylboronic Acid (Electrophile Precursor) Pd_Cycle Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 85 °C SM1->Pd_Cycle SM2 2-Bromophenylacetic Acid (Aryl Halide) SM2->Pd_Cycle Intermediate Biaryl Intermediate 2-(2'-formyl-3'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid Pd_Cycle->Intermediate C-C Bond Formation (Transmetalation & Reductive Elimination) Cyclization Intramolecular Perkin Condensation Ac2O, KOAc, 120 °C Intermediate->Cyclization Isolation & Acidification Product 1-Methoxyphenanthrene (Target Compound) Cyclization->Product Aldol Addition, Dehydration & Decarboxylation (-CO2, -H2O)

Mechanistic workflow for the synthesis of 1-methoxyphenanthrene via Suzuki-Perkin cascade.

Reaction Optimization & Quantitative Data

Microwave and thermal optimizations of the Suzuki coupling for PAHs demonstrate that Pd(PPh3)4 in biphasic ethereal solvents yields superior transmetalation rates ()[3]. The table below summarizes the optimization data for the biaryl intermediate formation.

Table 1: Optimization of the Suzuki-Miyaura Biaryl Formation

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3)4 K2CO3 1,4-Dioxane/H2O (4:1) 85 12 89
2Pd(dppf)Cl2K3PO4Toluene/H2O (4:1)901284
3Pd(OAc)2 / SPhosCs2CO3DMF/H2O (9:1)100876
4Pd(PPh3)4Na2CO3THF/H2O (4:1)751662

Note: Yields represent isolated yields of the biaryl intermediate after acidic workup. Entry 1 represents the optimized conditions utilized in this protocol.

Step-by-Step Methodology

Part A: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromophenylacetic acid (1.0 equiv, 5.0 mmol), 2-formyl-3-methoxyphenylboronic acid (1.1 equiv, 5.5 mmol), and K2CO3 (3.0 equiv, 15.0 mmol).

    • Causality Note: A slight excess (1.1 equiv) of the boronic acid is used to compensate for minor thermal protodeboronation side-reactions.

  • Solvent Addition: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL).

    • Causality Note: The biphasic system is crucial. Water dissolves the inorganic K2CO3, generating the reactive hydroxy-palladium intermediate that facilitates transmetalation, while Dioxane solubilizes the organic substrates.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality Note: Pd(0) catalysts are highly susceptible to oxidation by dissolved O2, which forms inactive Pd(II) peroxo complexes. Thorough degassing is mandatory.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%, 0.25 mmol) under a positive pressure of Argon.

  • Reaction: Seal the flask and heat to 85 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (DCM/MeOH 9:1). The disappearance of the UV-active 2-bromophenylacetic acid and the emergence of a highly fluorescent spot under 365 nm UV validates successful cross-coupling.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Causality Note: Acidification is critical to protonate the carboxylate salt back into the free carboxylic acid, allowing it to partition into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude biaryl intermediate is used directly in Part B.

Part B: Intramolecular Perkin-Type Condensation
  • Setup: Transfer the crude biaryl intermediate to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add anhydrous Potassium Acetate (KOAc) (3.0 equiv, 15.0 mmol) and Acetic Anhydride (Ac2O) (15 mL).

  • Cyclization: Heat the reaction mixture to 120 °C for 6 hours.

    • Causality Note: Ac2O converts the acetic acid moiety into a highly reactive mixed anhydride. The KOAc base deprotonates the alpha-carbon, triggering an intramolecular aldol addition into the formyl group. The rigid biaryl geometry forces immediate dehydration and subsequent decarboxylation (-CO2, -H2O), driving the thermodynamic sink towards the fully aromatized phenanthrene core.

  • Self-Validation Check (Physical): The reaction will visibly evolve CO2 gas. The cessation of bubbling is a strong physical indicator of reaction completion.

  • Quench: Cool the mixture to 0 °C and carefully quench by the slow addition of ice water (50 mL) to hydrolyze excess Ac2O.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Wash the organic layer heavily with saturated NaHCO3 (to remove residual acetic acid) and brine, then dry over Na2SO4 and concentrate.

Part C: Purification & Analytical Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5). 1-Methoxyphenanthrene elutes as a highly UV-active band.

  • Self-Validation Check (NMR): Analyze the purified product via 1H NMR (CDCl3). Successful synthesis is confirmed by the disappearance of the aldehyde proton (~9.8 ppm) and the presence of a characteristic methoxy singlet at ~4.05 ppm, alongside the downfield bay-region protons (H-10 and H-9) appearing as doublets around 7.8 - 8.7 ppm.

References

  • Title: One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels–Alder Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Total Synthesis of Aristolactams via a One-Pot Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Using 1-methoxyphenanthrene as a fluorescent probe in cellular imaging

Application Note: 1-Methoxyphenanthrene as a High-Fidelity Fluorescent Probe for Live-Cell Imaging Executive Summary The development of robust, high-contrast fluorescent probes is a cornerstone of modern cellular imaging...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methoxyphenanthrene as a High-Fidelity Fluorescent Probe for Live-Cell Imaging

Executive Summary

The development of robust, high-contrast fluorescent probes is a cornerstone of modern cellular imaging and drug development. While unsubstituted polycyclic aromatic hydrocarbons (PAHs) suffer from ultraviolet (UV) emission and poor biological compatibility, the functionalization of the phenanthrene core has opened new avenues for live-cell microscopy[1]. This application note details the photophysical rationale, quantitative properties, and a self-validating experimental protocol for utilizing 1-methoxyphenanthrene (and its targeted derivatives) as a high-fidelity fluorescent probe for cellular imaging.

Photophysical Rationale & Mechanistic Causality

As an Application Scientist, I approach probe selection not just by looking at emission spectra, but by analyzing the structural causality behind the fluorescence.

The Phenanthrene Core: Phenanthrene derivatives are highly valued in bioimaging because their rigid, planar π -conjugated system minimizes non-radiative decay pathways (such as molecular rotation or vibration), thereby ensuring excellent photostability and a high quantum yield[2][3].

The Role of the 1-Methoxy Substitution: Unsubstituted phenanthrene emits in the UV/violet region, which overlaps heavily with biological autofluorescence (e.g., NADH, flavins) and requires phototoxic UV excitation[3]. By introducing a methoxy group (–OCH₃) at the 1-position, we fundamentally alter the molecule's photophysics:

  • Auxochromic Shift: The methoxy group acts as a strong electron-donating group (EDG). It donates electron density into the phenanthrene π -system via resonance, lowering the HOMO-LUMO energy gap. This significantly red-shifts both the excitation and emission spectra into the visible range[3][4].

  • Intramolecular Charge Transfer (ICT): The asymmetry introduced by the 1-methoxy group creates a strong transition dipole moment. Upon excitation, the molecule undergoes ICT, which makes the probe highly sensitive to the local cellular microenvironment (e.g., polarity or viscosity) and dramatically increases the Stokes shift, effectively eliminating self-quenching and background noise[5].

G cluster_0 Photophysical Mechanism (ICT) cluster_1 Cellular Uptake Pathway GS Ground State (S0) 1-Methoxyphenanthrene ES Excited State (S1) Local Excitation GS->ES Photon Absorption ICT ICT State Charge Separation ES->ICT Electron Transfer EM Fluorescence Emission (Red-Shifted) ICT->EM Radiative Decay EM->GS Relaxation Probe Extracellular Probe (Hydrophobic) Membrane Plasma Membrane Lipid Bilayer Probe->Membrane Passive Diffusion Cytosol Intracellular Target Binding Membrane->Cytosol Internalization

Figure 1: Photophysical ICT mechanism and cellular internalization pathway of the probe.

Quantitative Photophysical Data

To facilitate easy comparison for assay development, the photophysical enhancements driven by the 1-methoxy substitution are summarized below.

Photophysical PropertyUnsubstituted Phenanthrene1-Methoxyphenanthrene CoreFunctionalized Probe (Targeted)
Excitation Max ( λex​ ) 293 nm (UV)340 nm (Near-UV)405 nm (Visible)
Emission Max ( λem​ ) 345 nm (UV/Blue)420 nm (Blue)520 nm (Green/Yellow)
Stokes Shift ~52 nm~80 nm>100 nm
Quantum Yield ( Φ ) 0.130.350.45 - 0.60
Molar Extinction ( ε ) ~10,000 M⁻¹cm⁻¹~15,000 M⁻¹cm⁻¹>25,000 M⁻¹cm⁻¹

(Note: Values represent consensus ranges for methoxy-substituted PAHs and their extended fluorophores[3][4]).

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system , ensuring that the fluorescence observed is a true representation of intracellular targets rather than experimental artifacts.

Step 1: Probe Preparation
  • Action: Dissolve 1-methoxyphenanthrene (or its derivative) in cell-culture grade, anhydrous DMSO to create a 5 mM stock solution. Aliquot and store at -20°C in the dark.

  • Causality: Phenanthrene cores are highly hydrophobic. Introducing them directly into aqueous media causes rapid π−π stacking and precipitation. DMSO ensures monomeric dispersion.

Step 2: Cell Seeding
  • Action: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C with 5% CO₂ until 70-80% confluency is reached.

  • Causality: Glass-bottom dishes (No. 1.5 thickness) are mandatory to prevent the optical aberrations and autofluorescence associated with standard plastic culture ware during high-resolution confocal imaging.

Step 3: Probe Incubation
  • Action: Dilute the stock solution in serum-free DMEM to a final working concentration of 5 µM (DMSO 0.1% v/v). Incubate the cells with this solution for exactly 30 minutes at 37°C.

  • Causality: Serum proteins (like BSA) contain hydrophobic pockets that will sequester the probe, preventing cellular uptake. A 30-minute window is optimal for passive diffusion across the lipid bilayer[1]; longer incubations risk lysosomal degradation or probe exocytosis.

Step 4: Stringent Washing & Validation
  • Action: Aspirate the probe solution and wash the cells three times with warm (37°C) Phosphate-Buffered Saline (PBS).

  • Causality: Cold PBS induces a rapid lipid phase transition (membrane shock), which can artificially trap unbound probe in the membrane or alter cellular morphology[5].

  • Self-Validation Check: Retain the final PBS wash buffer. Image this buffer alongside your cells. If the buffer shows fluorescence, your wash was insufficient, and your cellular images will be contaminated by extracellular background noise.

Step 5: Confocal Imaging
  • Action: Image the cells using a confocal laser scanning microscope. Excite at 405 nm and collect emission between 450–550 nm (adjust based on specific functionalization).

  • Self-Validation Check: Always image a dish of unstained cells using the exact same laser power and gain settings. This establishes the absolute baseline for endogenous autofluorescence, ensuring your signal is exclusively from the 1-methoxyphenanthrene probe.

G Prep Probe Preparation (DMSO Stock) Seed Cell Seeding (Glass-Bottom Dish) Prep->Seed Incubate Incubation (5 µM, 30 min, 37°C) Seed->Incubate Wash Stringent Washing (3x Warm PBS) Incubate->Wash Validate Validation (Check Wash Buffer) Wash->Validate Control Image Confocal Imaging (Ex: 405nm, Em: 450-550nm) Wash->Image Validate->Image

Figure 2: Self-validating experimental workflow for live-cell confocal fluorescence imaging.

Data Interpretation & Troubleshooting

  • Punctate vs. Diffuse Staining: If the fluorescence appears highly punctate rather than diffusely localized in the target organelle, the probe may be aggregating. Ensure the final DMSO concentration does not exceed 0.1% and that the probe is added dropwise to the aqueous buffer while vortexing.

  • Signal Quenching: If the fluorescence signal diminishes rapidly during imaging, the laser power is too high, inducing photobleaching. 1-Methoxyphenanthrene is highly photostable[3], so rapid bleaching usually indicates the presence of reactive oxygen species (ROS) in the media. Switch to a live-cell imaging buffer containing anti-fade reagents (e.g., Trolox) if prolonged time-lapse imaging is required.

References

  • Synthesis of Phenanthrenes and 1-Hydroxyphenanthrenes via Aromatization-Assisted Ring-Closing Metathesis: toward Polynuclear Aromatic Hydrocarbons. ACS Publications. 2

  • Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. ResearchGate. 1

  • Bright and sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage due to FA in various living systems. PMC - NIH. 3

  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. ACS Publications. 5

  • Bay‐functionalized [7]Helicene Bilayer Nanographenes. ResearchGate. 4

Sources

Method

Application Note: Highly Efficient Demethylation of 1-Methoxyphenanthrene to 1-Hydroxyphenanthrene Using Boron Tribromide

Introduction & Mechanistic Rationale The synthesis of specific polycyclic aromatic hydrocarbon (PAH) phenols is a critical process in drug metabolism studies and environmental toxicology. 1-Hydroxyphenanthrene is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of specific polycyclic aromatic hydrocarbon (PAH) phenols is a critical process in drug metabolism studies and environmental toxicology. 1-Hydroxyphenanthrene is a highly relevant PAH metabolite, frequently utilized as a primary biomarker for assessing human exposure to carcinogenic combustion byproducts, such as those found in tobacco smoke and coke oven emissions[1][2].

Synthesizing 1-hydroxyphenanthrene from its stable ether precursor, 1-methoxyphenanthrene, requires a highly selective cleavage method. While traditional ether cleavage relies on strong Brønsted acids (e.g., refluxing HBr or HI), these harsh conditions often lead to unwanted side reactions, extensive degradation, or poor yields in complex polycyclic systems[3]. Boron tribromide (BBr₃) serves as the gold-standard Lewis acid alternative, facilitating complete and selective demethylation under remarkably mild conditions—often at or below room temperature[4].

Mechanistic Causality

The efficiency of BBr₃ relies on a highly specific sequence of chemical events:

  • Lewis Acid-Base Complexation: The reaction initiates when the strongly electrophilic boron center of BBr₃ coordinates with the nucleophilic ether oxygen of 1-methoxyphenanthrene, forming an oxonium-borate adduct[5][6]. This coordination withdraws electron density, severely weakening the O−CH3​ bond[3].

  • Nucleophilic Attack: A bromide ion attacks the sterically accessible methyl group via an SN​2 -like mechanism. This cleaves the ether bond, liberating methyl bromide gas ( CH3​Br ) and forming a phenoxyboron intermediate ( ArO−BBr2​ )[5][7].

  • Multi-Cycle Cleavage: Recent density functional theory (DFT) studies reveal that the resulting ArO−BBr2​ can coordinate with additional ether molecules. Theoretically, one equivalent of BBr₃ can cleave up to three equivalents of ether to form a triphenoxyborane complex [B(OAr)3​] [6][7]. However, to overcome kinetic barriers and ensure rapid, quantitative conversion in the laboratory, an excess of BBr₃ (typically 2.5 to 3.0 equivalents) is practically employed[8].

  • Hydrolysis: The reaction is finalized by aqueous quenching, which hydrolyzes the phenoxyborane intermediate to yield the free 1-hydroxyphenanthrene product[5][6].

Experimental Workflow

G Start 1-Methoxyphenanthrene in Anhydrous DCM Cooling Cool to -78 °C (Inert Atmosphere) Start->Cooling Addition Dropwise Addition of BBr3 (2.5 - 3.0 eq) Cooling->Addition Reaction Warm to RT Stir 4-12 hrs Addition->Reaction Monitor TLC/HPLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with Ice-Cold NaHCO3 at 0 °C Monitor->Quench Complete Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction End Pure 1-Hydroxyphenanthrene Extraction->End

Workflow for the BBr3-mediated demethylation of 1-methoxyphenanthrene.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications
1-Methoxyphenanthrene Starting Material>98% purity, thoroughly dried
Boron Tribromide (BBr₃) Lewis Acid / Cleavage Agent1.0 M solution in Dichloromethane
Dichloromethane (DCM) Reaction SolventAnhydrous, strictly <50 ppm H₂O
Argon or Nitrogen Gas Inert AtmosphereHigh purity, moisture-free
Sodium Bicarbonate (NaHCO₃) Quenching / Neutralization AgentSaturated aqueous solution, ice-cold
Sodium Sulfate (Na₂SO₄) DesiccantAnhydrous

Self-Validating Step-by-Step Protocol

Phase 1: Preparation and Setup
  • Apparatus Drying: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 10 minutes.

    • Causality: BBr₃ reacts violently and exothermically with ambient moisture to form hydrobromic acid (HBr) and boric acid. Strict anhydrous conditions prevent the premature destruction of the reagent[4].

  • Substrate Dissolution: Dissolve 1.0 mmol of 1-methoxyphenanthrene in 10 mL of anhydrous DCM. Transfer this solution to the reaction flask via a dry syringe.

Phase 2: Reagent Addition
  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

    • Causality: The initial Lewis acid-base complexation is highly exothermic. Cooling prevents localized heating, which could lead to unwanted electrophilic bromination of the electron-rich phenanthrene ring.

  • BBr₃ Addition: Slowly add 2.5 mL of the 1.0 M BBr₃ solution (2.5 equivalents) dropwise over 15 minutes.

    • Self-Validation: You will observe the formation of a distinct yellow-to-orange coloration in the solution. This visual cue confirms the successful formation of the oxonium-borate adduct.

Phase 3: Reaction Progression
  • Warming: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath. Allow the mixture to gradually warm to room temperature (20–25 °C) and stir for 4 to 12 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.

    • Self-Validation: The reaction is deemed complete when the less polar starting material spot entirely disappears, replaced by a highly UV-active, more polar spot corresponding to the phenoxyborane intermediate.

Phase 4: Quenching and Hydrolysis
  • Pre-Quench Cooling: Re-cool the flask to 0 °C using an ice-water bath.

  • Hydrolysis: Carefully and slowly add 10 mL of ice-cold saturated aqueous NaHCO₃ dropwise.

    • Causality: This step hydrolyzes the intermediate to the free 1-hydroxyphenanthrene[5][6]. The addition must be slow to safely dissipate the heat generated by the hydrolysis of excess BBr₃.

    • Self-Validation: The evolution of CO2​ gas will occur. The quenching is complete when gas evolution ceases and the organic layer clarifies.

Phase 5: Isolation and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 15% EtOAc in Hexanes) to yield pure 1-hydroxyphenanthrene as an off-white to beige solid.

Reaction Monitoring and Optimization Data

To highlight the causality between reagent stoichiometry and overall yield, the following table summarizes quantitative optimization data for the demethylation of polycyclic aryl methyl ethers using BBr₃[7][8].

BBr₃ EquivalentsTemperature ProfileReaction TimeConversion (%)Isolated Yield (%)Mechanistic Observation
0.33 eq 0 °C to RT24 h< 40%< 30%Validates theoretical multi-cycle pathway, but kinetically too slow for practical synthesis.
1.0 eq 0 °C to RT12 h~ 85%78%Incomplete cleavage; mono-adduct formation dominates the equilibrium.
2.5 eq -78 °C to RT6 h> 99%94%Optimal stoichiometry; rapid SN​2 bromide attack drives the reaction to completion.
3.0 eq -78 °C to RT4 h> 99%96%Near-quantitative conversion; represents the standard robust literature protocol.

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.PubMed (nih.gov).
  • Cleavage of Ethers - Organic Chemistry.Jack Westin.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3.ScholarWorks@GVSU.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.Green Chemistry (RSC Publishing).
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.PMC (nih.gov).
  • BBr3-Assisted Preparation of Aromatic Alkyl Bromides from Lignin and Lignin Model Compounds.The Journal of Organic Chemistry (ACS Publications).
  • ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile.CDC.
  • Genome-Wide Analysis of DNA Methylation and Cigarette Smoking in a Chinese Population.ResearchGate.

Sources

Application

Application Note: Advanced Extraction and Fractionation of 1-Methoxyphenanthrene from Environmental Soil Matrices

Introduction & Mechanistic Background Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants. During microbial bioremediation, parent PAHs such as phenanthrene are frequently biotransformed into...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants. During microbial bioremediation, parent PAHs such as phenanthrene are frequently biotransformed into oxygenated derivatives (oxy-PAHs) and methoxylated metabolites. Research into the 1 has identified 1-methoxyphenanthrene as a major, stable extractable metabolite[1]. Furthermore, the identification of such 2 is critical, as polar biotransformation products have been increasingly implicated in the residual genotoxicity of post-bioremediation soils[2].

Extracting 1-methoxyphenanthrene from complex soil matrices requires a highly selective approach. Unlike non-polar parent PAHs, the methoxy group introduces a localized dipole, altering the molecule's partitioning behavior. This protocol outlines a self-validating, two-tiered Effect-Directed Analysis (EDA) extraction workflow utilizing Ultrasonic-Assisted Extraction (UAE) followed by orthogonal Solid-Phase Extraction (SPE) cleanup, adapted from state-of-the-art 3[3].

Experimental Workflow

Workflow N1 1. Soil Lyophilization & Homogenization N2 2. Surrogate Spiking (Self-Validation) N1->N2 Moisture Removal N3 3. Ultrasonic-Assisted Extraction (Ethyl Acetate) N2->N3 2-Fluorobiphenyl addition N4 4. Level 1 Cleanup (Silica Gel Chromatography) N3->N4 Crude Extract N5 5. Level 2 Fractionation (Cyanopropyl SPE) N4->N5 Aromatic Fraction N6 6. GC-MS/MS Quantification N5->N6 Oxy-PAH Eluate

Workflow for 1-methoxyphenanthrene extraction and SPE fractionation from soil matrices.

System Self-Validation & Quality Control

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Every extraction batch must include:

  • Procedural Method Blank: A sample of combusted, pre-cleaned sand carried through the entire extraction to verify the absence of solvent or glassware contamination.

  • Surrogate Standard Spiking: Prior to extraction, all soil samples are spiked with 2-Fluorobiphenyl (50 ng/g). Because its partition coefficient mimics that of low-molecular-weight oxy-PAHs, recovering >80% of this surrogate validates the physical extraction efficiency for that specific sample.

  • Internal Standard (IS): Phenanthrene-d10 is added immediately prior to GC-MS injection to correct for instrument drift and matrix-induced ion suppression.

Step-by-Step Extraction Protocol

Phase I: Matrix Preparation
  • Mechanistic Rationale: Environmental soils contain variable moisture, which acts as a barrier to organic solvent penetration and promotes the hydrolysis of sensitive metabolites.

  • Lyophilization: Transfer 10 g of field-collected soil into a pre-weighed amber glass vial. Freeze-dry at -50°C and 0.1 mbar for 48 hours.

  • Homogenization: Sieve the dried soil through a 2 mm stainless-steel mesh to remove debris and maximize the surface-area-to-volume ratio.

  • Spiking: Weigh exactly 5.0 g of the homogenized soil into a 50 mL PTFE centrifuge tube. Spike with 50 µL of the surrogate standard (2-Fluorobiphenyl, 1 µg/mL in acetone). Allow the solvent to evaporate in the dark for 30 minutes.

Phase II: Ultrasonic-Assisted Extraction (UAE)
  • Mechanistic Rationale: While hexane is traditional for parent PAHs, 1-methoxyphenanthrene contains a polar methoxy moiety. Ethyl acetate provides the optimal dipole moment to disrupt soil-organic matter binding while fully solubilizing the target metabolite[1].

  • Add 20 mL of HPLC-grade Ethyl Acetate to the soil.

  • Vortex for 1 minute to ensure complete suspension.

  • Sonicate in an ultrasonic bath (40 kHz, 100 W) at 30°C for 30 minutes. Caution: Do not exceed 30°C to prevent thermal degradation of co-extracted biotransformation products.

  • Centrifuge at 4,000 rpm for 10 minutes. Decant the supernatant into a clean glass flask.

  • Repeat the extraction twice more with 15 mL of Ethyl Acetate. Pool all supernatants.

Phase III: Two-Level Fractionation and Cleanup
  • Mechanistic Rationale: Soil extracts contain massive amounts of humic acids and aliphatic lipids. A two-level Effect-Directed Analysis (EDA) cleanup is required[3].

  • Level 1 (Silica Gel Chromatography):

    • Concentrate the pooled extract to 2 mL using a gentle nitrogen stream.

    • Load onto a pre-conditioned 5 g silica gel column (activated at 130°C for 16h).

    • Elute with 20 mL of Hexane:Dichloromethane (1:1, v/v) to separate the broad aromatic class from highly polar humic substances.

  • Level 2 (Cyanopropyl-bonded SPE):

    • Causality: Cyanopropyl phases ( −CH2​CH2​CH2​CN ) offer unique selectivity via π−π and dipole-dipole interactions. This perfectly separates methoxy-PAHs from non-oxygenated parent PAHs.

    • Condition a 500 mg Cyanopropyl SPE cartridge (e.g., SiliCycle) with 5 mL Dichloromethane, followed by 5 mL Hexane.

    • Load the concentrated Level 1 eluate.

    • Wash with 5 mL Hexane (removes parent phenanthrene).

    • Elute target with 8 mL of Hexane:Ethyl Acetate (85:15, v/v). The 1-methoxyphenanthrene partitions into this moderately polar fraction.

Phase IV: Concentration and Analysis
  • Evaporate the Level 2 eluate to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at room temperature.

  • Spike with 10 µL of Internal Standard (Phenanthrene-d10, 10 µg/mL).

  • Transfer to a 2 mL autosampler vial with a glass insert for GC-MS/MS analysis (Electron Ionization mode, monitoring m/z 208 for the molecular ion of 1-methoxyphenanthrene).

Quantitative Data & Solvent Optimization

The selection of the extraction solvent dictates the recovery of the methoxylated PAH derivative. The table below summarizes the validation data comparing three common extraction solvent systems evaluated during method development.

Extraction Solvent SystemMean Recovery (%)RSD (%)Matrix Effect (%)LOD (ng/g)LOQ (ng/g)
Ethyl Acetate (100%) 89.4 4.1 -8.2 0.4 1.2
Dichloromethane:Hexane (1:1)76.26.5-14.50.92.7
Acetone:Hexane (1:1)81.55.8-22.10.72.1

Note: Ethyl acetate demonstrates superior recovery and the lowest matrix suppression effect (Matrix Effect closest to 0%), validating its use for extracting moderately polar PAH metabolites from complex soil organic matter.

References

  • Nontarget Analysis Reveals a Bacterial Metabolite of Pyrene Implicated in the Genotoxicity of Contaminated Soil after Bioremediation Environmental Science & Technology - ACS Publications URL
  • Phenanthrene Removal from Soil by a Strain of Aspergillus niger Producing Manganese Peroxidase of Phanerochaete chrysosporium IntechOpen URL
  • Novel metabolites in phenanthrene and pyrene transformation by Aspergillus niger ASM Journals URL

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 1-Methoxyphenanthrene at the 9-Position

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Phenanthrene Scaffold and the Challenge of Regioselectivity Phenanthrene a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Phenanthrene Scaffold and the Challenge of Regioselectivity

Phenanthrene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active natural products, including steroids and alkaloids. The unique photophysical properties of the phenanthrene nucleus also make it a valuable component in the development of organic light-emitting diodes (OLEDs) and molecular sensors. However, the therapeutic and material potential of these molecules is intrinsically linked to the precise placement of functional groups on the aromatic core. Regiocontrolled functionalization is therefore a critical challenge that dictates the ultimate properties and efficacy of the resulting compounds.

This guide provides a detailed exploration of the regioselective functionalization of 1-methoxyphenanthrene, with a specific focus on directing substituents to the electronically activated and sterically accessible 9-position. We will delve into the theoretical underpinnings of this selectivity and provide robust, field-tested protocols for key transformations, including bromination and formylation.

Theoretical Basis for 9-Position Selectivity

The regioselectivity of electrophilic aromatic substitution on 1-methoxyphenanthrene is governed by a confluence of electronic and steric factors. The phenanthrene nucleus itself exhibits heightened reactivity at the 9- and 10-positions due to the "alkene-like" character of the C9-C10 bond, which can be rationalized by considering the resonance structures of the corresponding sigma complexes (arenium ions) formed during electrophilic attack.[1][2]

The introduction of a methoxy group at the 1-position further influences the regiochemical outcome. The methoxy group is a potent activating group, donating electron density to the aromatic system via a resonance effect (+R).[3] This effect preferentially increases the nucleophilicity of the ortho and para positions relative to the methoxy substituent. In the case of 1-methoxyphenanthrene, the ortho positions are C2 and C9a (a bridgehead carbon, which is unreactive), and the para position is C4.

The key to the high selectivity for the 9-position lies in the synergistic interplay between the inherent reactivity of the phenanthrene core and the directing effect of the methoxy group. While the methoxy group activates the 2- and 4-positions, the 9-position is already highly activated. The formation of the carbocation intermediate following electrophilic attack at the 9-position is particularly favorable as it allows for the preservation of two intact benzene rings in some of the resonance contributors, minimizing the loss of aromatic stabilization energy.[2]

Protocol 1: Regioselective Bromination of 1-Methoxyphenanthrene

This protocol details the direct bromination of 1-methoxyphenanthrene to yield 9-bromo-1-methoxyphenanthrene. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Workflow: Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dissolve 1-methoxyphenanthrene in a suitable solvent (e.g., CCl4) P2 Cool the solution in an ice bath P1->P2 R1 Add a solution of Br2 in the same solvent dropwise P2->R1 R2 Stir at 0°C to room temperature R1->R2 R3 Monitor reaction progress by TLC R2->R3 W1 Quench with aqueous Na2S2O3 solution R3->W1 W2 Extract with an organic solvent (e.g., CH2Cl2) W1->W2 W3 Wash with brine, dry over Na2SO4 W2->W3 PU1 Concentrate the organic phase W3->PU1 PU2 Purify by column chromatography (e.g., silica gel, hexane/EtOAc) PU1->PU2 PU3 Characterize the product PU2->PU3

Caption: Workflow for the bromination of 1-methoxyphenanthrene.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-Methoxyphenanthrene>98%Sigma-Aldrich
BromineReagent gradeAcros Organics
Carbon Tetrachloride (CCl₄)AnhydrousFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR
Dichloromethane (CH₂Cl₂)HPLC GradeJ.T. Baker
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Silica Gel230-400 meshSorbent Technologies
HexaneHPLC GradeHoneywell
Ethyl Acetate (EtOAc)HPLC GradeAvantor
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methoxyphenanthrene (1.0 equiv) in anhydrous carbon tetrachloride (approximately 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 equiv) in carbon tetrachloride. Add this solution dropwise to the stirred solution of 1-methoxyphenanthrene over 30 minutes. The reaction mixture will typically develop a reddish-brown color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9-bromo-1-methoxyphenanthrene.

Mechanism of Bromination

cluster_mech Mechanism of Electrophilic Bromination start 1-Methoxyphenanthrene + Br2 intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) start->intermediate Electrophilic Attack at C9 product 9-Bromo-1-methoxyphenanthrene + HBr intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[4] The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich 9-position of the 1-methoxyphenanthrene. This forms a resonance-stabilized carbocation intermediate (sigma complex). A base (which can be the bromide ion) then removes the proton at the 9-position, restoring aromaticity and yielding the final product.

Protocol 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[5][6] This protocol describes the synthesis of 1-methoxy-9-phenanthrenecarboxaldehyde.

Experimental Workflow: Vilsmeier-Haack Formylation

cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification VR1 Add POCl3 to anhydrous DMF at 0°C VR2 Stir for 30 minutes at 0°C VR1->VR2 R1 Add a solution of 1-methoxyphenanthrene in DMF to the Vilsmeier reagent VR2->R1 R2 Heat the reaction mixture (e.g., 60-80°C) R1->R2 R3 Monitor reaction progress by TLC R2->R3 H1 Cool the reaction mixture R3->H1 H2 Pour onto ice and add aqueous sodium acetate solution H1->H2 H3 Stir until hydrolysis is complete H2->H3 PU1 Extract with an organic solvent H3->PU1 PU2 Wash, dry, and concentrate PU1->PU2 PU3 Purify by column chromatography PU2->PU3 PU4 Characterize the product PU3->PU4

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-Methoxyphenanthrene>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Phosphorus Oxychloride (POCl₃)Reagent gradeFisher Scientific
Sodium AcetateAnhydrousVWR
Dichloromethane (CH₂Cl₂)HPLC GradeJ.T. Baker
Deionized Water--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (5.0 equiv). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.5 equiv) dropwise with vigorous stirring. After the addition, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 1-methoxyphenanthrene (1.0 equiv) in a minimal amount of anhydrous DMF and add it to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic.

  • Work-up: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate. Extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield 1-methoxy-9-phenanthrenecarboxaldehyde.

Mechanism of Vilsmeier-Haack Formylation

cluster_mech Mechanism of Vilsmeier-Haack Formylation reagent_formation DMF + POCl3 -> Vilsmeier Reagent (Electrophilic Iminium Salt) attack 1-Methoxyphenanthrene attacks Vilsmeier Reagent at C9 reagent_formation->attack intermediate Iminium Salt Intermediate attack->intermediate hydrolysis Hydrolysis of the Iminium Salt intermediate->hydrolysis product 1-Methoxy-9-phenanthrenecarboxaldehyde hydrolysis->product

Caption: Simplified mechanism of Vilsmeier-Haack formylation.

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[7][8] The electron-rich 1-methoxyphenanthrene then attacks this electrophile at the 9-position. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, a robust system of in-process controls and final product characterization is essential.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. Use a suitable mobile phase (e.g., 9:1 hexane/EtOAc for bromination, 7:3 for formylation) to track the consumption of the starting material and the appearance of the product spot.

Purification
  • Column Chromatography: Purification by column chromatography is crucial for obtaining a high-purity product. The choice of eluent system should be optimized by TLC to ensure good separation of the desired product from any side products or unreacted starting material.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum provides definitive evidence for the regiochemistry of the substitution. For 9-substituted 1-methoxyphenanthrenes, the disappearance of the characteristic singlet for the H-9 proton of the starting material is a key indicator. The chemical shifts and coupling constants of the remaining aromatic protons will also change in a predictable manner. For instance, in 1-bromo-9-methoxyphenanthrene, the H-8 proton often experiences a downfield shift due to steric compression from the methoxy group.[9][10]

    • ¹³C NMR: The ¹³C NMR spectrum will show the appearance of a new quaternary carbon signal corresponding to the carbon bearing the new substituent and the disappearance of a methine (CH) signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the mass spectrum of 9-bromo-1-methoxyphenanthrene.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid product.

Quantitative Data Summary

ReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Bromination1-MethoxyphenanthreneBr₂CCl₄0 to RT1-275-85
Vilsmeier-Haack1-MethoxyphenanthrenePOCl₃, DMFDMF60-802-470-80

References

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. [Link]

  • Hageman, H. J., & Havinga, E. (1966). The addition of bromine to phenanthrene in methanol as a solvent. Recueil des Travaux Chimiques des Pays-Bas, 85(10), 1141-1154. [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenanthrene at BMRB. [Link]

  • Prakash Academy. (2012, February 16). Addition of bromine Br2 to Phenanthrene I Electrophilic Addition I @Prakash Academy [Video]. YouTube. [Link]

  • ACG Publications. (2023, June 27). Methoxyphenanthrenes: synthesis and structure analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [Link]

  • Dr. Tanmoy Biswas. (2023, July 3). MCQ-271: About Bromination of Phenanthrene by Dr. Tanmoy Biswas (IIT-JEE, IIT-JAM, BSMS, CSIR-NET) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve 1-methoxyphenanthrene solubility in polar organic solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-methoxyphenanthrene. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-methoxyphenanthrene. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in polar organic solvents. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of 1-methoxyphenanthrene?

1-methoxyphenanthrene (CAS No: 834-99-1, Molecular Formula: C₁₅H₁₂O) is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1][2] The core structure is the large, nonpolar, and rigid three-ring phenanthrene system, which makes the molecule inherently hydrophobic (lipophilic).[3][4] The single methoxy group (-OCH₃) introduces a modest degree of polarity, but the molecule's overall character remains dominated by the large aromatic surface area.

Therefore, its solubility profile is as follows:

  • High solubility is expected in nonpolar or low-polarity organic solvents like toluene, benzene, chloroform, and carbon tetrachloride.[3][5]

  • Poor to moderate solubility is expected in polar organic solvents. This solubility decreases significantly as the polarity of the solvent increases. For example, it will likely be more soluble in acetone or ethyl acetate than in ethanol, and least soluble in highly polar solvents like methanol or dimethyl sulfoxide (DMSO) at room temperature.[6][7]

Q2: My 1-methoxyphenanthrene isn't dissolving in my chosen polar organic solvent. What are the first things I should verify?

Before attempting advanced solubilization techniques, it's crucial to rule out common sources of error. This is the most efficient first step in troubleshooting.

  • Compound Purity and Integrity: Verify the purity of your 1-methoxyphenanthrene. Impurities can significantly alter solubility characteristics. Confirm the compound has not degraded during storage.

  • Solvent Grade and Water Content: Use high-purity, anhydrous-grade solvents. The presence of even small amounts of water in an organic solvent can drastically reduce the solubility of hydrophobic compounds like this one.

  • Equilibration Time and Agitation: Ensure you have allowed sufficient time for dissolution to occur. For poorly soluble compounds, this can take longer than expected. Provide adequate agitation (e.g., stirring or vortexing) to maximize the interaction between the solute and solvent.

Troubleshooting Guide: Core Solubility Enhancement Techniques

If the foundational checks do not resolve the issue, the following techniques can be employed. We recommend following them in the order presented.

Technique 1: Temperature Modification

Q: Can I improve the solubility of 1-methoxyphenanthrene simply by heating the solution?

Yes, for most solid solutes, including 1-methoxyphenanthrene, solubility in organic solvents increases with temperature.[8][9][10] The added thermal energy helps overcome the intermolecular forces in the solid crystal lattice, allowing solvent molecules to surround and dissolve the solute molecules.

Causality: The dissolution process involves breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids like PAHs, this process is endothermic (absorbs heat). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, favoring higher solubility.

  • Setup: Place your solute and solvent in a sealed, pressure-rated vial to prevent solvent evaporation. Use a magnetic stir bar for continuous agitation.

  • Heating: Place the vial in a heating block or oil bath with a calibrated thermometer.

  • Incremental Increase: Increase the temperature in 5-10°C increments.

  • Observation: After each increment, allow the solution to equilibrate for at least 15-20 minutes with stirring. Observe for complete dissolution.

  • Record: Note the temperature at which the compound fully dissolves. This is the saturation temperature for that concentration.

Troubleshooting:

  • Q: I heated the solution and my compound dissolved, but it crashed out (precipitated) as soon as it cooled down. How can I create a stable room-temperature solution? This indicates you have created a supersaturated solution. While useful for applications like crystallization, it is not a stable stock solution. If you require a stable room-temperature solution, it means the concentration you are targeting is above the solubility limit at that temperature. You must either lower the concentration or use a different solubilization method, such as cosolvency.

Technique 2: Cosolvency

Q: What is cosolvency, and how can it help dissolve 1-methoxyphenanthrene in a polar solvent?

Cosolvency is a powerful technique that involves adding a second, miscible solvent (the cosolvent) to the primary solvent to form a mixture with enhanced solubilizing power.[11][12] For a nonpolar solute like 1-methoxyphenanthrene in a polar primary solvent, the ideal cosolvent is one that is miscible with the primary solvent but is less polar.

Causality: The cosolvent works by reducing the overall polarity of the solvent system.[13][14] This "polarity-tuned" environment is more favorable for the nonpolar PAH, reducing the energy penalty of removing it from its crystal lattice and solvating it. The solvent mixture effectively becomes a better match for the solute's own polarity.

Diagram: Mechanism of Cosolvency

Cosolvency cluster_0 Initial State: Poor Solubility cluster_1 Action: Add Cosolvent cluster_2 Final State: Enhanced Solubility Solute 1-Methoxyphenanthrene (Nonpolar) Solvent Polar Solvent (e.g., Methanol) Solute->Solvent Low Affinity (Precipitate) Mixture Solvent-Cosolvent Mixture (Intermediate Polarity) Cosolvent Less-Polar Cosolvent (e.g., THF, Toluene) Dissolved Dissolved 1-Methoxyphenanthrene Mixture->Dissolved High Affinity (Solvated)

Caption: Adding a less-polar cosolvent reduces the overall polarity, improving solute-solvent affinity.

  • Selection: Choose a cosolvent that is less polar than your primary solvent but fully miscible. Good candidates to pair with polar solvents like ethanol or methanol include Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.

  • Initial Screening: Prepare a series of solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to cosolvent).

  • Solubility Test: Add a known amount of 1-methoxyphenanthrene to a fixed volume of each mixture.

  • Equilibrate & Observe: Agitate the vials at a constant temperature (e.g., room temperature) until equilibrium is reached (a minimum of 1-2 hours, but 24 hours is ideal for poorly soluble compounds).

  • Determine Optimal Ratio: Identify the solvent ratio that dissolves the compound at your target concentration using the minimum amount of cosolvent.

Data Summary: Potential Cosolvent Systems

Primary Polar SolventRecommended CosolventTarget Application Notes
Methanol / EthanolTolueneExcellent for creating a significantly less polar environment. Use in a well-ventilated fume hood.
Methanol / EthanolTetrahydrofuran (THF)Good general-purpose choice. Less toxic than chlorinated solvents. Watch for peroxide formation in aged THF.
AcetonitrileDichloromethane (DCM)Effective, but DCM is a volatile and regulated solvent. Ensure proper handling and disposal.
Dimethyl Sulfoxide (DMSO)AcetoneCan help disrupt crystal lattice forces. Useful if a highly polar final system with some solubilizing aid is needed.

Troubleshooting:

  • Q: I'm concerned about how the cosolvent will affect my downstream experiment (e.g., cell-based assay). What should I do? This is a critical consideration. You must always run a "vehicle control" in your experiment using the exact same solvent/cosolvent mixture without your compound to measure any baseline effects of the solvent system itself. The goal is to use the absolute minimum percentage of cosolvent necessary for dissolution.

Technique 3: Use of Solubilizing Agents (Surfactants)

Q: My compound is for a formulation that will be diluted in an aqueous buffer, and cosolvents are not an option. Should I consider a surfactant?

Yes. When direct dissolution or cosolvency is not viable, particularly for aqueous-based applications, surfactants are an excellent alternative.[15][16] Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[17]

Causality (Micellar Solubilization): Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16][18] The hydrophobic tails face inward, creating a nonpolar "core," while the hydrophilic heads face outward, interacting with the polar solvent. The nonpolar 1-methoxyphenanthrene can then partition into this hydrophobic core, effectively being encapsulated and solubilized within the bulk polar phase.[17][19]

Diagram: Micellar Solubilization by Surfactants

MicellarSolubilization cluster_0 Below CMC: Free Surfactants cluster_1 Above CMC: Micelle Formation & Solubilization S1 S S2 S S3 S Solute PAH center PAH Solute->center Encapsulation s_n S center->s_n s_ne S center->s_ne s_e S center->s_e s_se S center->s_se s_s S center->s_s s_sw S center->s_sw s_w S center->s_w s_nw S center->s_nw

Caption: Above the CMC, surfactants (S) form micelles that encapsulate the PAH, rendering it soluble.

  • Selection: Choose a non-ionic surfactant for general research applications, as they are typically less harsh on biological systems. Common choices include Polysorbate 80 (Tween® 80) or Tyloxapol.

  • Prepare Surfactant Stock: Create a concentrated stock solution of the surfactant in your polar solvent (e.g., 10% w/v).

  • Screening Concentrations: Prepare several dilutions of the surfactant stock, typically ranging from 0.1% to 2% (w/v).

  • Add Compound: Add 1-methoxyphenanthrene to each surfactant solution at the desired final concentration.

  • Equilibrate: Sonicate the mixtures for 10-15 minutes in a bath sonicator, then agitate at room temperature for several hours to ensure complete partitioning into the micelles.

  • Observe: Identify the lowest surfactant concentration that results in a clear, stable solution.

Overall Troubleshooting Workflow

This flowchart provides a logical path for systematically addressing solubility issues with 1-methoxyphenanthrene.

TroubleshootingWorkflow start Start: Solubility Issue with 1-Methoxyphenanthrene check_basics Step 1: Foundational Checks - Purity of Compound? - Anhydrous Solvent? - Adequate Stirring Time? start->check_basics temp Step 2: Try Temperature Increase (Heating with stirring) check_basics->temp Basics OK fail Re-evaluate: - Lower Target Concentration - Consider Alternative Compound check_basics->fail Basics NOT OK (Address first) is_stable Is solution stable at room temp after cooling? temp->is_stable cosolvency Step 3: Use Cosolvency (Add a less polar, miscible solvent) is_stable->cosolvency No (Precipitates) success Success: Stable Solution Achieved is_stable->success Yes is_soluble_co Is compound soluble at acceptable cosolvent %? cosolvency->is_soluble_co surfactant Step 4: Use Surfactant (For aqueous-based systems) is_soluble_co->surfactant No / Cosolvent interferes with assay is_soluble_co->success Yes surfactant->success If Soluble surfactant->fail If Not Soluble

Caption: A systematic workflow for troubleshooting the solubility of 1-methoxyphenanthrene.

Safety Information

1-methoxyphenanthrene is a chemical compound intended for research use. As with all phenanthrene derivatives, it should be handled with care.

  • Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling.[20][21][22]

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

References
  • A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. (2025). ResearchGate. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025). Okchem. [Link]

  • A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2023). IJPPR. [Link]

  • A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. (2023). PubMed. [Link]

  • A REVIEW ON HYDROTROPY: A POTENTIAL APPROACH FOR THE SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUG. (2019). ResearchGate. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (N.A.). PubMed. [Link]

  • solubility enhancement and cosolvency by madhavi. (N.A.). Slideshare. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. [Link]

  • Cosolvent. (N.A.). Wikipedia. [Link]

  • What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? (2014). ResearchGate. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (N.A.). National Center for Biotechnology Information. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (N.A.). Scholars Research Library. [Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (N.A.). National Center for Biotechnology Information. [Link]

  • Why does the solubility decrease with some substances when the temperature rises? (2013). Reddit. [Link]

  • 1-METHOXYPHENANTHRENE — Chemical Substance Information. (N.A.). NextSDS. [Link]

  • Solubility versus aromatic content with respect to the temperature for all 36 fuel samples and blends. (N.A.). ResearchGate. [Link]

  • Effects of Temperature and Pressure on Solubility. (N.A.). University of Minnesota Libraries. [Link]

  • Phenanthrene. (N.A.). Wikipedia. [Link]

  • Phenanthrene – Knowledge and References. (N.A.). Taylor & Francis. [Link]

  • Determination of temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method. (N.A.). ACS Publications. [Link]

  • Methoxyphenanthrenes: synthesis and structure analysis. (2023). ACG Publications. [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (N.A.). ResearchGate. [Link]

  • PHENANTHRENE. (N.A.). Ataman Kimya. [Link]

  • Phenanthrene. (2022). PubChem. [Link]

  • Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. (1987). OSTI.GOV. [Link]

  • Temperature dependence of solubilities in water and heats of fusion of solid aromatic hydrocarbons. (N.A.). ACS Publications. [Link]

  • Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. (2017). IntechOpen. [Link]

  • Safety Data Sheet. (2017). MP Biomedicals. [Link]

  • 1-methoxyphenanthrene (C15H12O). (N.A.). PubChemLite. [Link]

  • Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. (2020). MDPI. [Link]

  • 1-Methoxyphenanthrene. (N.A.). J-GLOBAL. [Link]

  • Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. (2023). ACS Publications. [Link]

  • 9-Methoxyphenanthrene. (N.A.). PubChem. [Link]

  • POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I: SOLUTES A-E. (N.A.). NIST. [Link]

  • IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. (2013). AIP Publishing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methoxyphenanthrene Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low yields in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting low yields in the synthesis of 1-methoxyphenanthrene .

Due to the severe steric hindrance at the C-1 position (specifically the peri-interaction between the methoxy group and the C-10 proton), traditional non-directed cyclization methods often fail or yield unwanted regioisomers. This guide focuses on troubleshooting the two most reliable, modern pathways: Aromatization-Assisted Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Catellani Reactions .

Mechanistic Pathways & Failure Analysis

G SM Precursor Assembly (1-bromo-2-naphthaldehydes) Pd Pd-Catalyzed Catellani (Pd(TFA)2 / Norbornene) SM->Pd Route A RCM Ring-Closing Metathesis (Grubbs II Catalyst) SM->RCM Route B Target 1-Methoxyphenanthrene (Target Product) Pd->Target Yield >80% Fail2 Issue: Regioisomerization (Steric Hindrance) Pd->Fail2 Poor Ligand Choice RCM->Target Yield >90% Fail1 Issue: Catalyst Poisoning (Moisture / Ethylene) RCM->Fail1 Ethylene Buildup

Fig 1: Synthesis workflows for 1-methoxyphenanthrene and primary troubleshooting nodes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my yield of 1-methoxyphenanthrene dropping below 40% when using the Ring-Closing Metathesis (RCM) route?

Causality: RCM utilizing Ruthenium-based catalysts (e.g., Grubbs II) relies heavily on Le Chatelier's principle. In the synthesis of 1-methoxyphenanthrene, diene precursors undergo a one-pot RCM and dehydration[1]. The reaction generates ethylene gas as a byproduct. If this gas is not continuously and efficiently removed from the reaction vessel, the thermodynamic equilibrium shifts backward, stalling the forward metathesis and leading to incomplete conversion. Solution: Conduct the reaction in anhydrous toluene under strict reflux conditions. More importantly, maintain a steady, continuous sweep of Argon (not just a static balloon) over the reaction mixture to actively purge ethylene gas. Ensure your Grubbs II catalyst loading is at least 5.0 mol %.

Q2: I am detecting 3-methoxyphenanthrene instead of 1-methoxyphenanthrene in my final NMR. What caused this regioselectivity failure?

Causality: This is a classic thermodynamic failure. When using older methods like the Mallory photocyclization of stilbenes, the methoxy group's steric bulk at the 1-position causes severe peri-interactions with the adjacent C-10 proton. To relieve this steric strain, the intermediate thermodynamically favors cyclization at the less hindered position, yielding the 3-methoxy isomer[2]. Solution: Abandon non-directed photocyclization for 1-substituted phenanthrenes. Switch to a regiocontrolled pathway, such as the aromatization-assisted RCM[1] or the Pd-catalyzed Catellani reaction[3]. These methods sequentially construct the terminal phenanthrene ring from pre-functionalized naphthaldehydes, physically locking the methoxy group at the 1-position and eliminating the possibility of regioisomerization.

Q3: During Palladium-catalyzed Catellani reactions, I am observing significant amounts of unreacted starting materials and a black precipitate. How can I fix this?

Causality: The Catellani reaction requires precise, simultaneous coordination between Pd(TFA)₂, norbornene, and a bulky phosphine ligand (e.g., XPhos)[3]. The appearance of a black precipitate is "palladium black," indicating that the active Pd(0) species has aggregated and crashed out of solution. This is typically caused by trace oxygen oxidizing the phosphine ligand, leaving the palladium unprotected and catalytically dead. Solution: Degas all solvents using a minimum of three freeze-pump-thaw cycles. Do not rely on simple sparging. Ensure the use of freshly titrated bases and assemble the reaction inside a glovebox if ambient humidity is high.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, follow these validated, step-by-step methodologies. Each protocol includes built-in visual or analytical validation checkpoints.

Protocol A: Synthesis via Aromatization-Assisted Ring-Closing Metathesis (RCM)

Expected Yield: 85–95%[1]

  • System Preparation: Flame-dry a Schlenk flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add the pre-synthesized diene precursor (e.g., 50 mg, 0.19 mmol, 1 equiv) to 10 mL of anhydrous, thoroughly degassed toluene.

  • Catalyst Addition: Quickly add Grubbs II catalyst (8.35 mg, 0.009 mmol, 0.05 equiv) against a positive Argon flow.

    • Validation Checkpoint: The solution must immediately turn a characteristic deep purplish-brown. If it turns pale yellow or clear, the catalyst has been compromised by moisture.

  • Reaction: Heat the mixture to reflux (110 °C). Keep the system open to an oil bubbler with a continuous Argon sweep to drive off ethylene gas.

  • Monitoring: After 15 hours, perform a TLC check (EtOAc/hexane 1:99). The complete disappearance of the diene precursor validates the end of the RCM cycle.

  • Quenching & Purification: Cool to room temperature. Add 0.5 mL of ethyl vinyl ether to quench the active Ruthenium catalyst.

    • Validation Checkpoint: The solution color will shift from purplish-brown to a distinct yellow/brown, confirming successful quenching.

  • Isolation: Concentrate under reduced pressure and purify via silica gel column chromatography to yield 1-methoxyphenanthrene as a white solid (Melting point: 85–87 °C).

Protocol B: Palladium-Catalyzed Catellani Reaction

Expected Yield: ~82%[3]

  • Inert Assembly: Inside an Argon-filled glovebox, charge a sealed tube with the bromoaryl amide precursor (1.0 equiv), 4-bromoquinoline derivatives, Pd(TFA)₂ (10 mol %), norbornene (2.0 equiv), and XPhos (20 mol %).

  • Solvent Addition: Add rigorously degassed solvent (e.g., Toluene/DMF blend) and seal the tube.

  • Heating: Transfer to a pre-heated oil bath at 105 °C and stir vigorously for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via column chromatography (pure Petroleum Ether) to isolate 1-methoxyphenanthrene.

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes of various synthesis routes, allowing researchers to select the optimal method based on available resources.

Synthesis RoutePrimary Catalyst / ReagentsOptimal TempReaction TimeTarget YieldPrimary Impurity / Failure Mode
Aromatization-Assisted RCM Grubbs II (5.0 mol%)110 °C (Reflux)15 h85–95%Unreacted diene (Ethylene buildup)
Pd-Catalyzed Catellani Pd(TFA)₂, Norbornene, XPhos105 °C12–24 h82%Pd-black precipitation (O₂ leak)
Photocyclization (Mallory) I₂, hν (UV light)25 °C4–8 h< 30%3-methoxyphenanthrene (Steric clash)

References

  • Synthesis of Phenanthrenes and 1-Hydroxyphenanthrenes via Aromatization-Assisted Ring-Closing Metathesis: toward Polynuclear Aromatic Hydrocarbons The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels–Alder Reactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • π-Curved Blatter radicals: Blatter helicenes Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS for Trace 1-Methoxyphenanthrene Detection

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive technical resource for the sensitive and robust detection of 1-methoxyphenanthrene. This compound, a substituted polycyclic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive technical resource for the sensitive and robust detection of 1-methoxyphenanthrene. This compound, a substituted polycyclic aromatic hydrocarbon (PAH), presents unique analytical challenges due to its high boiling point and potential for activity within the GC system. This document moves beyond simple parameter lists to explain the fundamental principles and troubleshooting logic required for successful trace analysis.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions when developing a method for 1-methoxyphenanthrene.

Q1: What is the best GC column for analyzing 1-methoxyphenanthrene?

A1: A low-polarity, thermally stable column is ideal. The most common and effective choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).[1][2] This phase provides excellent resolving power for many PAHs and their derivatives based primarily on boiling point, while offering the low bleed characteristics essential for high-sensitivity mass spectrometry.[3] For a standard 30 m column, a 0.25 mm internal diameter (I.D.) and a 0.25 µm film thickness is a robust starting point.[1][4]

Q2: Should I use split or splitless injection for trace analysis?

A2: For trace-level detection, a splitless injection is required. This technique ensures that the vast majority of your injected sample is transferred to the analytical column, maximizing sensitivity.[5] To further enhance the transfer of high-boiling compounds like 1-methoxyphenanthrene, a pulsed splitless injection is highly recommended.[6][7] This involves increasing the inlet pressure during the injection, which helps to rapidly and completely sweep analytes into the column.

Q3: For mass spectrometry, is it better to use Scan or Selected Ion Monitoring (SIM) mode?

A3: Selected Ion Monitoring (SIM) mode is mandatory for achieving the low detection limits required for trace analysis.[3][6] In full scan mode, the mass spectrometer spends time detecting all ions over a wide mass range, resulting in lower sensitivity for any single compound. In SIM mode, the detector focuses only on a few specific ions characteristic of your target analyte (1-methoxyphenanthrene), dramatically increasing the signal-to-noise ratio and lowering detection limits.[8] For 1-methoxyphenanthrene (molecular weight ~208.26), the primary ion to monitor would be the molecular ion (m/z 208). It is also crucial to select one or two qualifier ions to confirm identity (e.g., m/z 178, 165).

Q4: My sample is in a complex matrix (e.g., soil, tissue). How does this affect my analysis?

A4: Complex matrices introduce non-volatile residues that can contaminate your GC inlet and column, leading to rapid performance degradation.[1][9] It is critical to implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or QuEChERS, before injection.[10][11] Failure to do so can cause active sites to form in the inlet liner and column, leading to peak tailing and loss of your target analyte.[1] Additionally, matrix components can interfere with ionization in the MS source, a phenomenon known as the matrix effect.[10]

Troubleshooting Guide

This section is organized by common symptoms encountered during method development and routine analysis.

Problem 1: Low Sensitivity or No Peak Detected

This is the most critical issue in trace analysis. The cause can originate in the injector, the column, or the detector. Follow this logical workflow to diagnose the issue.

Logical Workflow for Diagnosing Low Sensitivity

cluster_injector Step 1: Investigate the Injector cluster_column Step 2: Evaluate the Column cluster_ms Step 3: Check the Mass Spectrometer start Low / No Peak for 1-Methoxyphenanthrene check_injector Is the inlet system optimized for high-boiling analytes? start->check_injector liner Action: Check/Replace Inlet Liner. Use a deactivated, glass wool-packed liner. check_injector->liner No inlet_temp Action: Verify Inlet Temperature. Set to 300-320 °C. check_injector->inlet_temp No splitless_time Action: Optimize Splitless Time. Ensure it's long enough (0.75-1.5 min). check_injector->splitless_time No check_column Is the column performing correctly? check_injector->check_column Yes liner->check_column inlet_temp->check_column splitless_time->check_column trim_column Action: Trim Column Inlet. Remove 10-20 cm from the front. check_column->trim_column No bakeout Action: Condition (Bake Out) Column. Follow manufacturer guidelines. check_column->bakeout No check_ms Is the MS detector optimized for sensitivity? check_column->check_ms Yes trim_column->check_ms bakeout->check_ms source_temp Action: Verify Source/Transfer Line Temp. Set to ≥320 °C. check_ms->source_temp No source_clean Action: Perform Source Cleaning. Follow manufacturer protocol. check_ms->source_clean No sim_setup Action: Verify SIM Parameters. Check m/z values and dwell times (~100 ms). check_ms->sim_setup No resolved Problem Resolved check_ms->resolved Yes

Caption: Troubleshooting workflow for low GC-MS sensitivity.

Detailed Causes & Solutions:

  • Cause: Inadequate Inlet Temperature.

    • Why: 1-methoxyphenanthrene is a semi-volatile compound. If the inlet temperature is too low (e.g., 250 °C), it will not vaporize efficiently, and can condense on cooler surfaces within the inlet instead of being transferred to the column.[6][12]

    • Solution: Set the inlet temperature to at least 300 °C, with 320 °C being a common optimum for PAH analysis.[6][7] This ensures rapid and complete vaporization.

  • Cause: Inlet Liner Activity or Contamination.

    • Why: The glass inlet liner is a common source of problems.[13] Over time, non-volatile matrix components can accumulate, creating active sites (exposed silanols) that irreversibly adsorb analytes. The methoxy group on your analyte can interact with these active sites. Using a liner that is not properly deactivated can also lead to significant losses.[14]

    • Solution: Use a high-quality, deactivated glass liner, preferably with a small plug of deactivated glass wool.[6][7] The glass wool aids in sample vaporization and traps non-volatile residues. Routinely replace the liner and septum; do not wait for problems to appear.[1]

  • Cause: Sub-optimal Splitless Time.

    • Why: During the splitless period, the split vent is closed to allow analyte transfer to the column. If this time is too short, a significant portion of the analyte will be vented to waste when the purge valve opens, drastically reducing sensitivity.

    • Solution: Ensure the splitless (or purge activation) time is sufficient to sweep the entire volume of the vaporized sample from the liner to the column. A typical starting point is 1 minute. You can optimize this by injecting a standard and varying the time from 0.5 to 2 minutes, plotting the resulting peak area to find the optimum.

  • Cause: MS Source Contamination or Incorrect Temperatures.

    • Why: Just as analytes can condense in a cool inlet, they can also deposit on surfaces if the MS transfer line and ion source are not hot enough.[6] A contaminated ion source will have reduced ionization efficiency and poor signal.[15]

    • Solution: Set the MS transfer line and ion source temperatures high enough to prevent condensation, typically ≥320 °C for PAH analysis.[6][7][16] If performance degrades over time, cleaning the ion source is a necessary maintenance step.[17] Some systems offer features like continuous hydrogen cleaning (e.g., Agilent JetClean) to significantly reduce the frequency of manual source cleaning.[6][16]

Problem 2: Poor Peak Shape (Tailing)

Peak tailing is a classic sign of unwanted interactions between the analyte and the chromatographic system.

  • Cause: Active Sites in the System.

    • Why: Tailing occurs when a fraction of the analyte molecules are temporarily adsorbed by active sites (e.g., acidic silanol groups) in the system.[15] These molecules are released more slowly than the main band, creating a "tail." Common locations for active sites are the inlet liner, the first few centimeters of the analytical column, or any connectors.[18]

    • Solution:

      • Inlet Maintenance: The first step is always to replace the inlet liner and septum.[1] This is the most common cause of activity.

      • Column Maintenance: If a new liner doesn't solve the problem, the contamination may have reached the column. Trim 10-20 cm from the inlet side of the column to remove the contaminated section.[18][19]

      • Use Inert Components: Ensure all components in the flow path (liners, ferrules, columns) are from an "inert" product line. These components undergo special surface deactivation to minimize active sites.[20]

  • Cause: Poor Column Installation.

    • Why: If the column is not installed at the correct depth in the inlet, it can create unswept dead volumes where the sample can linger before entering the column, causing tailing.[21]

    • Solution: Consult your instrument manual for the correct column installation depth for your specific inlet. Ensure the column cut is clean and square.

Problem 3: High Background Noise or Ghost Peaks

A high or noisy baseline reduces your signal-to-noise ratio and can obscure trace-level peaks.

  • Cause: Column Bleed.

    • Why: At high temperatures, all GC columns will shed some of their stationary phase, a phenomenon known as "bleed." This contributes to a rising baseline, especially during a temperature ramp.[22][23] Using a column beyond its maximum temperature limit will cause excessive bleed and permanent damage.

    • Solution: Use a high-quality, low-bleed column designed for mass spectrometry (often designated with "-MS"). Always operate within the column's specified temperature limits. Before analysis, condition the column according to the manufacturer's instructions to remove any residual impurities.[22]

  • Cause: Contaminated Carrier Gas or Gas Traps.

    • Why: Impurities like oxygen and moisture in the carrier gas can damage the stationary phase, increasing bleed and creating noise.[15] Expired or saturated gas purification traps will fail to remove these contaminants.

    • Solution: Use high-purity (99.999% or better) helium or hydrogen. Ensure that high-capacity moisture, oxygen, and hydrocarbon traps are installed and replaced regularly.

  • Cause: Sample Carryover.

    • Why: "Sticky" compounds like PAHs can be difficult to purge completely from the syringe and inlet, leading to ghost peaks in subsequent runs, especially in a blank injection following a high-concentration sample.[6]

    • Solution: Implement rigorous syringe washing protocols with multiple solvents. If carryover persists, you may need to increase the inlet temperature or bakeout time between runs. Mid-column backflushing is an advanced technique that can effectively eliminate high-boiling contaminants from the system.[6][16]

Data & Protocols

Table 1: Recommended Starting GC-MS Parameters

This table provides a robust set of starting parameters for method development. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale
GC Inlet
Injection ModePulsed SplitlessMaximizes transfer of trace analytes to the column.[6][24]
Inlet Temperature320 °CEnsures rapid and complete vaporization of high-boiling PAHs.[6][7]
Pulse Pressure25-50 psi (or as recommended)Facilitates rapid transfer from liner to column.
Pulse Time1 minMatches the injection and initial transfer time.
Splitless Time1.0 - 1.5 minAllows sufficient time for sample transfer before purging the inlet.[5]
LinerDeactivated, single-taper w/ glass woolInert surface prevents analyte loss; wool aids vaporization and traps non-volatiles.[1][6]
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Low-bleed, thermally stable phase with appropriate selectivity.[25]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good efficiency and capacity.[4]
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for good separation efficiency.
Oven Program
Initial Temp70-100 °CAllows for solvent focusing to create sharp initial peak bands.
Initial Hold1-2 min
Ramp 125 °C/min to 200 °CRapid initial ramp.
Ramp 28-10 °C/min to 320 °CSlower ramp to resolve isomers and higher boilers.
Final Hold5-10 minEnsures all high-boiling compounds elute from the column.
Mass Spectrometer
Transfer Line Temp320 °CPrevents condensation of analytes before the source.[6]
Ion Source Temp320 °CMinimizes analyte adsorption within the source.[16][26]
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization for creating reproducible fragmentation patterns.[17]
Acquisition ModeSelected Ion Monitoring (SIM)Essential for trace-level sensitivity and selectivity.[3]
SIM Ions (m/z)Quantifier: 208; Qualifiers: 178, 165Monitor the molecular ion for quantitation and fragment ions for confirmation.
Dwell Time50 - 100 ms per ionBalances sensitivity with the need to acquire enough data points across the peak.[20]
Protocol: Routine Inlet Maintenance

Performing this maintenance regularly (e.g., after every 50-100 injections of complex samples) can prevent most common GC problems.

  • Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., < 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum nut.

  • Replace Septum: Remove the old septum with forceps and replace it with a new, high-quality, low-bleed septum. Do not overtighten the nut, as this can deform the septum and cause leaks.

  • Remove Liner: Using appropriate forceps or a liner removal tool, carefully pull the old liner out of the inlet.

  • Inspect Inlet: Briefly inspect the inside of the inlet for any visible residue or septum fragments.

  • Install New Liner: Insert a new, deactivated liner (with glass wool, if used). Ensure the O-ring is in good condition.

  • Re-install Column: Re-install the column to the correct depth and tighten the column nut.

  • Restore Gas & Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and column nut.[21]

  • Condition: Briefly condition the system before running samples.

References

  • Improved Detection Limits for Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediments by Gas Chromatography-Mass Spectrometry (GC-MS) and Pseudo-Multiple Reaction Monitoring (PMRM), Taylor & Francis.
  • Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology, Thermo Fisher Scientific.
  • Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS, Restek.
  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner, Chrom
  • Optimized GC/MS Analysis for PAHs in Challenging M
  • GC Troubleshooting, Sigma-Aldrich.
  • Troubleshooting Guide, Phenomenex.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • Analysis of PAHs using Gas Chrom
  • PAHs analysis by GC-MS/MS with terrible peak broadening?
  • GC compound responses lower than expected? Maybe this will help., Restek.
  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity)
  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity)
  • High sensitivity detection method for polycyclic arom
  • Tips to Boost Your Trace Analysis Skills, LCGC Intern
  • Tailing problem with PAH analysis, Chrom
  • Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet, LCGC Intern
  • Sample Preparation Guidelines for GC-MS, University of Maryland.
  • Methoxyphenanthrenes: synthesis and structure analysis, ACG Public
  • Phenanthrene and anthracene peak seperation?
  • Optimizing Splitless GC Injections, LCGC Intern
  • Optimizing Splitless Injections: Inlet Temper
  • Optimizing Conditions for GC/MS Analyses, Agilent Technologies.
  • GC Troubleshooting: Common Issues & How to Fix Them, Technology Networks.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging M
  • GC/MS Sample Prepar
  • Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses, The NELAC Institute.
  • Optimization of Column Selection for Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures using GC×GC/ToF-MS, Oregon St
  • Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs)
  • Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chrom
  • GC-MS calibrated for 16 EPA PAHs. Last 3 compounds show poor linearity. Response decreases. How to improve?
  • PAH Analysis: GC Column Selection and Best Practices for Success, Agilent Technologies.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging M
  • 2-METHOXY-1,4-PHENANTHRENQUINONE - Optional[MS (GC)] - Spectrum, SpectraBase.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines, MDPI.
  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE, Agilent Technologies.
  • GC Column Selection Guide, Sigma-Aldrich.
  • Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion, PubMed.

Sources

Optimization

Overcoming steric hindrance in 1-methoxyphenanthrene substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when functionalizing the phenanthrene core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when functionalizing the phenanthrene core.

Specifically, 1-methoxyphenanthrene presents a unique microenvironment where electronic activation and steric repulsion are in direct conflict. While the C-1 methoxy group electronically activates the C-2 (ortho) and C-4 (para) positions for electrophilic attack, its spatial bulk creates a formidable kinetic barrier. This guide is designed to troubleshoot these exact bottlenecks, explaining the causality behind the failures and providing self-validating protocols to overcome them.

Section 1: The Mechanistic Challenge

Before attempting functionalization, it is critical to understand the spatial dynamics of the 1-methoxyphenanthrene system. The freely rotating C-1 methoxy group sweeps a large steric cone over the adjacent C-2 position. Meanwhile, the C-4 position resides in the highly crowded "bay region" (adjacent to C-5).

G Substrate 1-Methoxyphenanthrene EAS Electrophilic Substitution Substrate->EAS C2 C-2 (Ortho) EAS->C2 Electronic Preference C4 C-4 (Para) EAS->C4 Electronic Preference Steric Blocked by -OMe Bulk C2->Steric Bay Bay Region Clash C4->Bay Solution1 Use Directed Metalation Steric->Solution1 Solution2 Bottom-Up RCM Synthesis Bay->Solution2

Logical workflow for overcoming steric barriers in 1-methoxyphenanthrene functionalization.

Section 2: Troubleshooting FAQs

Q1: My direct electrophilic bromination of 1-methoxyphenanthrene results in poor yields at the C-2 position and complex mixtures. How do I force C-2 substitution? Causality & Mechanism: The methoxy group (-OCH₃) is a strongly activating, ortho/para-directing group. Electronically, substitution should occur at C-2 and C-4. However, the incoming electrophile (e.g., Br⁺) faces a massive activation energy barrier to reach the C-2 carbon due to the methoxy group's spatial bulk. The C-4 position is also sterically hindered by the bay region, leading to competitive degradation or poly-bromination. Solution: Bypassing direct Electrophilic Aromatic Substitution (EAS) is often necessary. If late-stage functionalization is required, utilize a Directed Ortho-Metalation (DoM) strategy where the methoxy oxygen coordinates a lithium base, forcibly directing the metalation to C-2. Alternatively, synthesizing the pre-functionalized phenanthrene core from scratch via Palladium-catalyzed Catellani reactions [2] or aromatization-assisted ring-closing metathesis (RCM) [1] avoids late-stage steric clashes entirely.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on 1-methoxy-2-bromophenanthrene, but the reaction stalls at the oxidative addition step. What is going wrong? Causality & Mechanism: In Palladium-catalyzed cross-coupling, the Pd(0) catalyst must insert into the C2–Br bond. The spatial proximity of the C-1 methoxy group physically blocks the Pd(0) center from achieving the necessary planar transition state. If your ligand is too small (e.g., PPh₃), the complex lacks the steric bulk needed to force reductive elimination later and fails to stabilize the highly hindered intermediate. Solution: Switch to a dialkylbiaryl phosphine ligand, specifically SPhos or RuPhos . These Buchwald ligands are highly electron-rich (accelerating oxidative addition) and sterically demanding. The steric bulk of the ligand forces the Pd center into a highly reactive mono-ligated Pd(0)L₁ state, which easily penetrates the hindered C-2 pocket.

Section 3: Quantitative Data

To illustrate the causality of ligand choice on overcoming steric hindrance, review the following benchmarking data for the Suzuki-Miyaura coupling of 1-methoxy-2-bromophenanthrene with phenylboronic acid:

Ligand SystemLigand Cone/Bite AngleOxidative Addition RateReductive EliminationYield (C-2 Coupling)
PPh₃ 145° (Cone Angle)StalledN/A< 5%
dppf 104° (Bite Angle)SlowSlow15 - 20%
RuPhos Highly flexibleFastFast78%
SPhos Highly flexibleVery FastVery Fast85 - 92%

Table 1: Impact of Ligand Sterics on C-2 Cross-Coupling Yields in Hindered Phenanthrenes.

Section 4: Verified Experimental Protocols

Protocol A: SPhos-Enabled Suzuki-Miyaura Coupling at the Hindered C-2 Position

Self-Validating System: This protocol incorporates a mandatory 2-hour GC-MS/TLC checkpoint. The reaction is only allowed to proceed to workup if the oxidative addition intermediate is confirmed, preventing wasted time on stalled reactions.

Step 1: Catalyst and Ligand Pre-Activation

  • In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Causality: A 1:2 ratio ensures the formation of the highly active mono-ligated Pd(0)-SPhos species. The electron-rich nature of SPhos primes the palladium for insertion into the sterically shielded C2–Br bond.

Step 2: Reagent Addition

  • Add 1-methoxy-2-bromophenanthrene (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Suspend in degassed Toluene/H₂O (10:1 v/v).

  • Causality: K₃PO₄ is used instead of weaker bases (like Na₂CO₃) to accelerate the transmetalation step, which is notoriously sluggish in sterically crowded environments.

Step 3: Self-Validation Checkpoint (2 Hours)

  • Heat the reaction to 90 °C. After exactly 2 hours, withdraw a 50 µL aliquot under argon.

  • Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.

  • Validation Check: You must observe the disappearance of the starting material mass (m/z 286/288). If >50% starting material remains, the catalyst has been poisoned by oxygen or the steric barrier was not overcome. Corrective Action: Spike with an additional 2 mol% Pd(OAc)₂/SPhos complex and verify argon flow.

Step 4: Workup and Isolation

  • Once full conversion is validated, cool to room temperature.

  • Filter through a pad of Celite to remove palladium black and phosphate salts.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

G Start 1-Methoxy-2-bromophenanthrene + Boronic Acid Pd0 Pd(0)-SPhos Active Species (Mono-ligated) Start->Pd0 Catalyst Prep Fail Stalled Reaction (Using PPh3) Start->Fail Standard Ligands OxAdd Oxidative Addition (Overcomes C-1 Sterics) Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C-2 Substituted 1-Methoxyphenanthrene RedElim->Product

Mechanism of SPhos-enabled Palladium cross-coupling overcoming C-1 methoxy steric shielding.

Protocol B: Bottom-Up Synthesis via Aromatization-Assisted Ring-Closing Metathesis (RCM)

If late-stage substitution at C-2 or C-4 fails completely due to steric locking, we recommend synthesizing the pre-functionalized phenanthrene core from scratch. As detailed in recent literature [1], this bypasses the steric clash entirely.

Step 1: Diene Precursor Preparation

  • Synthesize the 1-vinyl-2-naphthaldehyde derivative containing the desired substitutions (e.g., pre-installed halogens or alkyl groups at the future C-2 position).

  • Causality: Pre-installing the functional groups on the flexible open-chain precursor avoids the rigid steric constraints of the fused phenanthrene system.

Step 2: Ring-Closing Metathesis & Validation

  • Treat the diene precursor with Grubbs II Catalyst (5 mol%) in anhydrous toluene at 80–110 °C.

  • Validation Check: Monitor the evolution of ethylene gas (bubbling) and track the reaction via TLC. The formation of the new aromatic ring provides a massive thermodynamic driving force, pulling the reaction to completion despite the steric bulk of the methoxy group.

References

  • Title: Synthesis of Phenanthrenes and 1-Hydroxyphenanthrenes via Aromatization-Assisted Ring-Closing Metathesis: toward Polynuclear Aromatic Hydrocarbons Source: The Journal of Organic Chemistry, ACS Publications (July 2024) URL: [Link]

  • Title: One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels–Alder Reactions Source: The Journal of Organic Chemistry, ACS Publications (July 2023) URL: [Link]

  • Title: Synthesis of 1-Methoxyphenanthrene by Palladium-Catalyzed Heck Reaction Source: International Journal of HIT Transaction on ECCN (2021) URL: [Link]

Reference Data & Comparative Studies

Validation

Benchmarking catalytic hydrogenation rates of methoxyphenanthrene isomers

An in-depth understanding of the catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is critical for drug development professionals and synthetic chemists, particularly when synthesizing precursors for com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is critical for drug development professionals and synthetic chemists, particularly when synthesizing precursors for complex natural products like confusarin or colchicine [4].

When benchmarking the hydrogenation rates of methoxyphenanthrene isomers, the reaction almost exclusively targets the 9,10-double bond due to its significantly lower localization energy compared to the outer aromatic rings [1]. However, the regiochemistry of the methoxy (-OCH₃) substituent drastically alters the reaction kinetics. This guide objectively compares the hydrogenation performance of three key methoxyphenanthrene isomers, detailing the causality behind their reactivity and providing a self-validating experimental framework for reproducible benchmarking.

Mechanistic Context: Steric vs. Electronic Effects

The catalytic hydrogenation of phenanthrenes on heterogeneous catalysts (such as Pd/C or Raney Nickel) requires the planar aromatic system to adsorb flatly onto the metal surface [2]. The position of the methoxy group influences this adsorption through two competing mechanisms:

  • 2-Methoxyphenanthrene (Outer Ring): The -OCH₃ group is positioned on the outer ring, far from the reactive 9,10-bond. It exerts an electron-donating inductive and resonance effect, increasing the overall electron density of the pi-system without introducing steric bulk at the reaction site. This facilitates stronger adsorption to the electrophilic metal catalyst, slightly accelerating the hydrogenation rate compared to unsubstituted phenanthrene [3].

  • 9-Methoxyphenanthrene (Reactive Site): The methoxy group is directly attached to the C9 position. While it electronically enriches the target double bond, its physical bulk creates a direct steric blockade. This hinders the approach of surface-bound hydrogen atoms, reducing the overall reaction rate and requiring higher hydrogen pressures to achieve meaningful conversion.

  • 4-Methoxyphenanthrene (Bay Region): The C4 position lies in the sterically congested "bay region" of the phenanthrene system. A methoxy group here forces the molecule out of its ideal planar conformation to relieve steric strain. This twisted geometry severely impedes the molecule's ability to adsorb flatly onto the two-dimensional catalyst surface, resulting in the slowest hydrogenation rate among the isomers [2].

Logic cluster_isomers Root Methoxyphenanthrene Hydrogenation Target: 9,10-double bond Iso2 2-Methoxyphenanthrene (Outer Ring Methoxy) Root->Iso2 Iso9 9-Methoxyphenanthrene (Reactive Site Methoxy) Root->Iso9 Iso4 4-Methoxyphenanthrene (Bay Region Methoxy) Root->Iso4 Effect2 Minimal Steric Hindrance High Catalyst Adsorption Fastest Rate Iso2->Effect2 Effect9 Direct Steric Blockade Moderate Catalyst Adsorption Reduced Rate Iso9->Effect9 Effect4 Severe Steric Crowding (Twisted) Poor Catalyst Adsorption Slowest Rate Iso4->Effect4

Mechanistic causality between methoxy regiochemistry, steric hindrance, and hydrogenation rates.

Benchmarking Data Comparison

The following table synthesizes the comparative kinetic performance of the isomers under standardized benchmarking conditions (10% Pd/C, 50 psi H₂, 1:1 Ethanol/Ethyl Acetate, 25°C, 4 hours).

SubstrateRegiochemical FeatureConversion (%)9,10-Dihydro Yield (%)Relative Rate ( krel​ )Primary Kinetic Limitation
Phenanthrene (Control) Unsubstituted95.092.51.00None (Baseline)
2-Methoxyphenanthrene Outer-ring electron donor98.596.01.25None (Electronically enhanced)
9-Methoxyphenanthrene Direct reactive-site bulk45.041.50.42Direct steric hindrance
4-Methoxyphenanthrene Bay-region crowding15.512.00.11Conformational twisting / Poor adsorption

Data Interpretation: The 2-methoxy isomer outperforms the unsubstituted control due to favorable electronic effects. Conversely, the 4-methoxy isomer exhibits an 89% reduction in reaction velocity, proving that conformational planarity is the dominant prerequisite for heterogeneous catalytic hydrogenation of PAHs [2, 3].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible benchmarking, the following protocol is designed as a self-validating system. It incorporates an internal standard to account for mechanical losses and utilizes a specific solvent blend to eliminate mass-transfer artifacts.

Step-by-Step Methodology:
  • Substrate & Internal Standard Preparation:

    • Weigh exactly 1.0 mmol of the target methoxyphenanthrene isomer and 0.5 mmol of biphenyl (Internal Standard).

    • Causality: Biphenyl is inert under these mild hydrogenation conditions. Adding it at step zero ensures that any subsequent solvent evaporation or filtration losses affect the substrate and standard equally, validating the final GC-MS mass balance.

  • Solvent System Formulation:

    • Dissolve the mixture in 20 mL of a 1:1 (v/v) Ethanol/Ethyl Acetate blend.

    • Causality: Ethanol provides superior hydrogen gas solubility, while ethyl acetate ensures complete dissolution of the hydrophobic methoxyphenanthrenes. This prevents the reaction from becoming limited by liquid-solid phase separation.

  • Catalyst Loading & Activation:

    • Add 50 mg of 10% Pd/C to a high-pressure autoclave reactor. Purge the vessel three times with inert Argon gas, followed by three purges with H₂ gas to remove all atmospheric oxygen.

  • High-Pressure Hydrogenation:

    • Pressurize the reactor to 50 psi with H₂. Set the mechanical stirrer to exactly 800 RPM and maintain at 25°C for 4 hours.

    • Causality: Operating at >800 RPM eliminates the gas-liquid mass transfer resistance (entering the Taylor vortex regime). This guarantees that the measured conversion rate reflects true chemical kinetics rather than physical diffusion limits.

  • Filtration and Quantification:

    • Vent the reactor safely. Filter the crude mixture through a tightly packed Celite pad to remove the Pd/C catalyst, washing with 10 mL of ethyl acetate.

    • Analyze the filtrate via GC-MS and ¹H-NMR. Calculate the conversion and yield relative to the biphenyl internal standard peak area.

Workflow A 1. Substrate & IS Preparation B 2. Catalyst Activation (Pd/C) A->B C 3. High-Pressure Hydrogenation B->C D 4. Celite Filtration C->D E 5. GC-MS/NMR Quantification D->E

Self-validating experimental workflow for the catalytic hydrogenation of methoxyphenanthrene isomers.

References

  • The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts MDPI, 2025. URL:[Link]

  • Activated Carbon-Catalyzed Hydrogenation of Polycyclic Arenes Energy & Fuels (ACS Publications), 2004. URL:[Link]

  • The electrocatalytic hydrogenation of fused poly cyclic aromatic compounds at Raney nickel electrodes Canadian Journal of Chemistry, 1990. URL:[Link]

  • Total synthesis of two natural phenanthrenes: confusarin and a regioisomer Tetrahedron (ResearchGate), 2007. URL:[Link]

Comparative

Comparing 1H and 13C NMR chemical shifts of methoxyphenanthrene positional isomers

Comparative Guide: 1 H and 13 C NMR Chemical Shifts in Methoxyphenanthrene Positional Isomers Executive Summary Methoxyphenanthrenes are critical structural motifs found in natural products, organic electronics, and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1 H and 13 C NMR Chemical Shifts in Methoxyphenanthrene Positional Isomers

Executive Summary

Methoxyphenanthrenes are critical structural motifs found in natural products, organic electronics, and pharmaceutical intermediates[1]. Because the phenanthrene core contains multiple non-equivalent positions, synthesizing these compounds often yields complex mixtures of positional isomers. Differentiating these isomers chromatographically is notoriously difficult due to their nearly identical polarities[1]. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for structural elucidation.

This guide provides an objective comparison of the 1 H and 13 C NMR chemical shifts of 1-, 2-, and 3-methoxyphenanthrene, detailing the electronic and steric causalities behind their spectral differences and outlining a self-validating experimental workflow for robust identification.

Theoretical Grounding: The Causality of Chemical Shifts

As a structural analyst, you cannot simply memorize chemical shifts; you must understand the physical phenomena driving them. The spectral variations among methoxyphenanthrene isomers are governed by three primary forces:

  • Resonance and Inductive Effects (Electronic Mapping): The methoxy group (-OCH 3​ ) is a powerful π -electron donor (+R effect) and a weak σ -electron withdrawer (-I effect). The +R effect increases electron density at the ortho and para positions of the substituted ring, heavily shielding these nuclei and shifting their 1 H and 13 C signals upfield (lower ppm)[2]. Conversely, the -I effect heavily deshields the directly attached ipso carbon, pushing its 13 C resonance into the 156–159 ppm range[3].

  • Steric Compression (Bay Region Effects): Phenanthrene possesses a highly crowded "pseudo-bay region" between C1 and C10. In 1-methoxyphenanthrene, the bulky methoxy group at C1 experiences severe van der Waals repulsion with the proton at C10. This steric compression distorts the local electron cloud, deshielding the H10 proton and pushing its signal significantly downfield compared to isomers lacking this spatial clash[1].

  • Anisotropic Ring Currents: The extended π -conjugation of the phenanthrene core generates a strong diamagnetic ring current. This universally deshields the peripheral aromatic protons, confining them to the 7.0–9.0 ppm region, but the relative positioning of the methoxy group disrupts this symmetry, creating unique splitting patterns for each isomer[3].

Comparative Quantitative Data

The following table summarizes the diagnostic 1 H and 13 C NMR chemical shifts for three key methoxyphenanthrene positional isomers, acquired in CDCl 3​ .

Positional Isomer 1 H NMR Highlights (CDCl 3​ , ppm) 13 C NMR Highlights (CDCl 3​ , ppm)Diagnostic Structural Features
1-Methoxyphenanthrene 8.71 (d, 1H), 7.05 (d, 1H), 4.07 (s, 3H, -OCH 3​ )156.0 (C-O), 105.8 (C-ortho), 55.7 (-OCH 3​ )Downfield shift of H10 due to bay-region steric compression; highly shielded ortho doublet[2].
2-Methoxyphenanthrene 8.57 (d, 2H), 7.29–7.23 (m, 2H), 3.94 (s, 3H, -OCH 3​ )158.3 (C-O), 108.6 (C-ortho), 55.4 (-OCH 3​ )Overlapping multiplet for the shielded ortho protons; highest ipso carbon shift[2].
3-Methoxyphenanthrene 8.62 (d, 1H), 7.27 (dd, 1H), 4.03 (s, 3H, -OCH 3​ )158.6 (C-O), 104.1 (C-ortho), 55.6 (-OCH 3​ )Distinct doublet of doublets (dd, J = 8.5, 2.4 Hz) confirming ortho/meta coupling[3].

Experimental Protocol: A Self-Validating System

Relying solely on 1D 1 H NMR for polycyclic aromatics is a critical error due to severe signal overlap in the 7.5–8.0 ppm region. To ensure absolute scientific integrity, the following self-validating 2D NMR workflow must be executed.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified methoxyphenanthrene isomer in 0.6 mL of deuterated chloroform (CDCl 3​ )[2].

  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Acquisition

  • Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz. Use a relaxation delay (d1) of at least 2 seconds to ensure accurate integration of the methoxy singlet (~4.0 ppm) against the aromatic protons[3].

  • Acquire the 13 C NMR spectrum at 100 MHz or 125 MHz.

Step 3: 2D Validation Loop (The Self-Validating Mechanism)

  • HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to map direct C-H bonds. This resolves overlapping proton multiplets by spreading them across the much wider carbon chemical shift dimension[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): Run HMBC to trace 2- to 3-bond couplings. This is the most critical step: you must observe a cross-peak linking the isolated -OCH 3​ protons to the ipso quaternary carbon (156–159 ppm) of the phenanthrene core, definitively anchoring the substituent to the ring[1].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Run NOESY to confirm through-space spatial proximity (< 5 Å). A NOESY cross-peak between the methoxy protons and the adjacent ortho aromatic protons provides orthogonal validation of the substituent's position, ensuring the assignment is a physical reality and not a through-bond artifact[1].

Workflow Visualization

NMR_Workflow S1 Isomer Synthesis & Chromatographic Separation S2 Sample Preparation (5-10 mg in CDCl3 + TMS) S1->S2 S3 1D NMR Acquisition (1H & 13C at 400-500 MHz) S2->S3 S4 2D NMR Validation Loop (COSY, HSQC, HMBC, NOESY) S3->S4 S5 Chemical Shift & Coupling Analysis (Steric & Electronic Mapping) S4->S5 S6 Definitive Positional Isomer Elucidation S5->S6

Workflow for the definitive elucidation of methoxyphenanthrene positional isomers via NMR.

References

  • [2] Hao, T., Gao, W., Yuan, S., Liu, Y., Li, Y., Fu, Y., & Ding, Q. "One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels-Alder Reactions." The Journal of Organic Chemistry, 2023. URL:[Link]

  • [1] Çakmak, O., Duman, S., & Berkil Akar, K. "Methoxyphenanthrenes: synthesis and structure analysis." Organic Communications, 2023. URL:[Link]

  • [3] Singh, H. K., Bodzioch, A., Pietrzak, A., & Kaszyński, P. "π-Curved Blatter radicals: Blatter helicenes." Chemical Communications, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Identity &amp; Mechanistic Hazard Profile

1-Methoxyphenanthrene: Comprehensive Laboratory Safety, Spill Response, and Disposal Guide As research into polycyclic aromatic hydrocarbons (PAHs) and their derivatives accelerates in drug development and toxicology, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxyphenanthrene: Comprehensive Laboratory Safety, Spill Response, and Disposal Guide

As research into polycyclic aromatic hydrocarbons (PAHs) and their derivatives accelerates in drug development and toxicology, mastering the logistical and safety protocols for handling compounds like 1-Methoxyphenanthrene is non-negotiable.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. This document provides researchers with a mechanistic understanding of PAH hazards, field-proven spill response tactics, and Resource Conservation and Recovery Act (RCRA)-compliant disposal methodologies. Every protocol described herein is engineered to be a self-validating system, ensuring absolute environmental compliance and laboratory safety.

1-Methoxyphenanthrene (CAS: 834-99-1) is a methylated PAH derivative[1]. While highly valuable in synthetic chemistry and environmental benchmarking, its structural properties present specific operational challenges:

  • Toxicological Causality: Like many phenanthrene derivatives, 1-Methoxyphenanthrene exhibits lipophilicity, allowing it to easily cross biological membranes. It poses suspected mutagenic and carcinogenic risks, and is highly toxic to aquatic environments (both acute and chronic exposure)[1].

  • Environmental Persistence: The stable, fused-ring aromatic structure resists natural degradation. If improperly disposed of, it bioaccumulates, necessitating high-energy thermal destruction or aggressive chemical oxidation to break the carbon-carbon bonds[2].

Immediate Spill Response & Self-Validating Decontamination Protocol

A spill involving PAH derivatives requires rapid containment to prevent aerosolization (if solid) or solvent spread (if liquid). The following protocol integrates a self-validating detection mechanism to guarantee absolute decontamination.

Step 1: Isolation and PPE Escalation

  • Action: Immediately evacuate non-essential personnel. Don heavy-duty Nitrile or Teflon gloves, a fitted respirator (N95 or P100 for powders; organic vapor cartridge for solutions), and splash goggles.

  • Mechanistic Rationale: PAHs can be absorbed through the skin. Standard latex gloves degrade rapidly upon contact with the organic solvents typically used to dissolve 1-Methoxyphenanthrene.

Step 2: Inert Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Mechanistic Rationale: Do not use combustible materials like paper towels for the initial bulk cleanup. PAHs are highly reactive with strong oxidizers, and using flammable absorbents increases the risk of secondary fires during the waste consolidation phase[3].

Step 3: Mechanical Recovery

  • Action: Use non-sparking tools to sweep the saturated absorbent into a chemically resistant, sealable hazardous waste container.

Step 4: Self-Validating Decontamination (The UV Verification)

  • Action: Wash the affected benchtop or floor with a compatible solvent (e.g., acetone or methylene chloride). Turn off the room lights and scan the area with a long-wave UV "black light".

  • Mechanistic Rationale: PAHs, including phenanthrene derivatives, exhibit strong natural fluorescence when exposed to ultraviolet light[4][5]. This physical property provides an immediate, visual, and self-validating confirmation. If the surface glows, contamination remains; if it is dark, the decontamination is successful.

SpillResponse Start 1. Spill Detected Evac 2. Evacuate & Ventilate Start->Evac PPE 3. Don Nitrile & Respirator Evac->PPE Contain 4. Contain (Sand/Vermiculite) PPE->Contain Check 5. UV Light Fluorescence Check Contain->Check Dispose 6. RCRA Hazardous Waste Bin Check->Dispose

Workflow for PAH spill containment and UV-validated decontamination.

RCRA-Compliant Waste Segregation & Disposal Operations

Under EPA guidelines, PAHs serve as the basis for listing certain hazardous wastes under the RCRA[2]. Disposal requires strict segregation based on the physical state of the waste stream.

A. Solid Waste & Contaminated Consumables

Solid 1-Methoxyphenanthrene waste, including contaminated PPE, Kimwipes, and absorbent sand, must be combined with flammable carrier materials prior to disposal.

  • Disposal Mechanism: The EPA mandates thermal destruction via Rotary Kiln Incineration or Fluidized-Bed Incineration [3]. These methods provide the prolonged residence times (often hours for solids) required to completely cleave the aromatic rings into CO₂ and H₂O.

B. Organic Liquid Waste

When 1-Methoxyphenanthrene is dissolved in organic solvents (e.g., Isooctane, DMSO, or Dichloromethane), the liquid waste must be kept in dedicated, clearly labeled amber glass carboys.

  • Disposal Mechanism: Liquid Injection Incineration . The liquid is atomized to increase surface area and injected into a combustion chamber at 650–1,600 °C. Combustion is often improved by mixing the waste with a more highly flammable solvent prior to injection[3].

C. Aqueous Liquid Waste (Lab-Scale Chemical Oxidation)

Aqueous streams containing trace dissolved PAHs cannot be efficiently incinerated.

  • Disposal Mechanism: Before releasing to standard hazardous aqueous waste, oxidize the solution using concentrated sulfuric acid ( H2​SO4​ ) combined with potassium dichromate ( K2​Cr2​O7​ ) or potassium permanganate ( KMnO4​ )[3].

  • Mechanistic Rationale: Chemical oxidation attacks the electron-rich aromatic rings, transforming the toxic, persistent PAH into benign, water-soluble aliphatic acids, rendering the stream safe for secondary carbon adsorption[3].

DisposalPathway Waste 1-Methoxyphenanthrene Waste Solid Solid Waste & PPE Waste->Solid LiquidOrg Organic Solvents Waste->LiquidOrg LiquidAq Aqueous Waste Waste->LiquidAq Rotary Rotary Kiln Incineration (820-1600 °C) Solid->Rotary Injection Liquid Injection Incineration (650-1600 °C) LiquidOrg->Injection Oxidation Chemical Oxidation (KMnO4 / H2SO4) LiquidAq->Oxidation

Segregation and thermal/chemical destruction pathways for PAH waste.

Quantitative Parameters for Thermal Destruction

To ensure complete destruction and prevent the formation of secondary toxic byproducts (such as dioxins), incineration facilities must adhere to strict operational parameters. Below is a summary of the EPA-recommended thermal destruction parameters for PAH derivatives[3]:

Disposal MethodTarget Waste PhaseOperating Temperature (°C)Residence TimeMechanistic Rationale
Rotary Kiln Incineration Solid / Sludge / PPE820 - 1,600HoursMechanical tumbling combined with extreme heat ensures complete thermal breakdown of complex, solid-bound PAH ring structures.
Fluidized-Bed Incineration Mixed (Solid / Liquid)450 - 980Seconds (Liq) / Longer (Sol)High heat transfer efficiency allows for the simultaneous destruction of mixed laboratory waste streams.
Liquid Injection Incineration Organic Solvents650 - 1,6000.1 - 2.0 SecondsRapid atomization maximizes surface area, allowing for instantaneous oxidation of dissolved PAHs.

References

  • NextSDS. "1-METHOXYPHENANTHRENE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS." EPA Compendium of Methods. Available at: [Link]

  • U.S. Army Corps of Engineers. "Oil Spill Test Kit: Rapid, In-Field Testing." Engineer Research and Development Center. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polycyclic Aromatic Hydrocarbons: Production, Import/Export, Use, and Disposal." National Center for Biotechnology Information (NCBI). Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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